molecular formula C9H14BrNO B1196494 3-Hydroxyphenyltrimethylammonium bromide CAS No. 1620-19-5

3-Hydroxyphenyltrimethylammonium bromide

カタログ番号: B1196494
CAS番号: 1620-19-5
分子量: 232.12 g/mol
InChIキー: MKRZGVCMTCPWHY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Hydroxyphenyltrimethylammonium bromide (CAS 1620-19-5) is an organic quaternary ammonium compound with the molecular formula C~9~H~14~BrNO and an average molecular mass of 232.121 Da . It is a versatile chemical building block in organic and medicinal chemistry research. One of its primary research applications is serving as a key precursor in the synthesis of more complex molecules. For instance, it is a direct synthetic precursor to Neostigmine Bromide, a competitive acetylcholinesterase inhibitor used in research . Furthermore, related phenyltrimethylammonium salts, such as phenyltrimethylammonium tribromide, are well-documented as efficient oxidizing agents in organic synthesis . Compounds in this class are also investigated for their potential biological activities, which may include antimicrobial properties, as seen in studies on structurally similar quaternary ammonium compounds . As a quaternary ammonium salt, it features a permanent positive charge, making it a useful tool for studying ionic interactions and as a potential catalyst or surfactant in research settings . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate precautions, consulting the safety data sheet before use.

特性

CAS番号

1620-19-5

分子式

C9H14BrNO

分子量

232.12 g/mol

IUPAC名

(3-hydroxyphenyl)-trimethylazanium;bromide

InChI

InChI=1S/C9H13NO.BrH/c1-10(2,3)8-5-4-6-9(11)7-8;/h4-7H,1-3H3;1H

InChIキー

MKRZGVCMTCPWHY-UHFFFAOYSA-N

SMILES

C[N+](C)(C)C1=CC(=CC=C1)O.[Br-]

正規SMILES

C[N+](C)(C)C1=CC(=CC=C1)O.[Br-]

関連するCAS

3483-84-9 (Parent)

同義語

3-hydroxyphenyltrimethylammonium
3-hydroxyphenyltrimethylammonium bromide
3-hydroxyphenyltrimethylammonium bromide, 14C-labeled
3-hydroxyphenyltrimethylammonium iodide
PTMA

製品の起源

United States
Foundational & Exploratory

Mechanism of Action of 3-Hydroxyphenyltrimethylammonium Bromide in Acetylcholinesterase Inhibition: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Hydroxyphenyltrimethylammonium bromide (3-OH PTMA) is a quaternary ammonium compound widely recognized as a classic, reversible, and competitive inhibitor of acetylcholinesterase (AChE). As the primary active metabolite of the carbamate drug 1[1], 3-OH PTMA provides a critical structural framework for understanding non-covalent enzyme-inhibitor interactions. This whitepaper dissects the molecular topography of its binding, details the resulting cholinergic signaling cascade, and provides field-proven, self-validating methodologies for kinetic profiling.

Molecular Topography and Binding Kinetics

The active site of AChE is buried at the bottom of a narrow gorge, approximately 20 Å deep, which contains two primary subsites: the Catalytic Anionic Site (CAS) and the 2[2]. The mechanism of action of 3-OH PTMA relies on a dual-point, non-covalent attachment model within this gorge:

  • Cation-π Interactions at the CAS : The positively charged trimethylammonium headgroup is drawn into the gorge by the electrostatic field and anchors at the CAS. Here, it forms strong cation-π interactions with the electron-rich indole ring of Tryptophan 86 (Trp86 in mammalian AChE).

  • Hydrogen Bonding at the Esteratic Site : Unlike its parent compound neostigmine, which forms a covalent carbamylated intermediate, 3-OH PTMA possesses a meta-hydroxyl group. This group acts as a hydrogen bond donor/acceptor, interacting directly with the catalytic triad (specifically the imidazole ring of His440 or the adjacent 3[3]).

Because it lacks a carbamate moiety, 3-OH PTMA cannot be hydrolyzed by AChE, rendering its inhibition strictly competitive and reversible. The enzyme rapidly regains activity once the inhibitor diffuses away, which aligns with its short duration of action 4[4].

Comparative Inhibitory Kinetics

To contextualize the potency of 3-OH PTMA, it is essential to compare its kinetic parameters against structurally related cholinesterase inhibitors. 3-OH PTMA exhibits a highly potent inhibition constant ( Ki​ ) of 5[5], demonstrating significantly stronger affinity than endogenous choline.

Table 1: Kinetic Parameters of Selected AChE Inhibitors

CompoundMechanism of ActionPrimary Binding Sites Ki​ / IC50​ Duration of Action
3-OH PTMA Reversible, CompetitiveCAS & Esteratic Site Ki​ = 0.21 µM[5]Short (Minutes)[4]
Neostigmine Reversible, Covalent (Carbamylation)CAS & Esteratic Site IC50​ = 6.9 nM[1]Medium (2–4 Hours)[1]
Edrophonium Reversible, CompetitiveCAS & Esteratic Site Ki​ ~ 0.6 µMShort (Minutes)
Choline Reversible, CompetitiveCAS Ki​ = 960 µM[5]Very Short

Cholinergic Signaling and Pathway Disruption

By occupying the active site gorge, 3-OH PTMA sterically occludes the entry of the endogenous substrate, acetylcholine (ACh). This blockade prevents the hydrolysis of ACh into choline and acetate, leading to an acute 1[1] within the synaptic cleft. The resulting hyperactivation of post-synaptic nicotinic and muscarinic receptors is the fundamental basis for the pharmacological effects of AChE inhibitors.

Pathway PTMA 3-OH PTMA Bromide AChE AChE Active Site Gorge PTMA->AChE Diffuses into gorge CAS Catalytic Anionic Site (Trp86: Cation-π) AChE->CAS N+(CH3)3 binding Esteratic Esteratic Site (His440: H-Bond) AChE->Esteratic -OH binding Inhibition Competitive Enzyme Inhibition CAS->Inhibition Esteratic->Inhibition ACh Acetylcholine (ACh) Accumulation Inhibition->ACh Prevents ACh hydrolysis Receptor Receptor Hyperactivation (Nicotinic/Muscarinic) ACh->Receptor Synaptic cleft buildup

Fig 1: Molecular binding pathway and physiological cascade of 3-OH PTMA.

Experimental Methodologies: Kinetic Profiling

To accurately determine the Ki​ of 3-OH PTMA, researchers rely on continuous spectrophotometric monitoring, typically utilizing a modified Ellman’s assay. The following protocol is designed as a self-validating system to ensure data integrity.

Protocol Step1 1. Reagent Prep (AChE, ATCh, DTNB, pH 8.0) Step2 2. Equilibrium Incubation (AChE + 3-OH PTMA) Step1->Step2 Step3 3. Reaction Initiation (Add ATCh Substrate) Step2->Step3 Step4 4. Kinetic Monitoring (Absorbance at 412 nm) Step3->Step4 Step5 5. Orthogonal Analysis (Dixon & Lineweaver-Burk) Step4->Step5 Step6 6. Validation (Calculate Ki, Compare Controls) Step5->Step6

Fig 2: Self-validating experimental workflow for AChE kinetic profiling.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer at pH 8.0.

  • Reagent Formulation: Prepare stock solutions of Acetylthiocholine iodide (ATCh, substrate), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, chromogen), and 3-OH PTMA bromide (inhibitor).

  • Pre-Incubation (Crucial Step): In a 96-well microplate, combine AChE (0.05 U/mL), DTNB (0.3 mM), and varying concentrations of 3-OH PTMA (0.05 µM to 2.0 µM). Incubate at 25°C for exactly 10 minutes.

  • Reaction Initiation: Add ATCh (0.1 mM to 1.0 mM) to initiate the reaction.

  • Kinetic Monitoring: Measure absorbance continuously at 412 nm for 5 minutes using a microplate reader. The reaction between thiocholine (cleaved from ATCh) and DTNB produces the yellow 5-thio-2-nitrobenzoate anion.

  • Data Synthesis: Plot the initial velocities ( V0​ ) against substrate concentrations. Use a Dixon plot (1/ V0​ vs. [Inhibitor]) to determine the Ki​ value.

Causality in Experimental Design (E-E-A-T Insights)

As an application scientist, it is vital to understand why these specific parameters are chosen to maintain a self-validating system:

  • Why pH 8.0? AChE exhibits optimal catalytic efficiency at slightly alkaline pH. Furthermore, the thiolate anion generated by the DTNB reaction has a maximum molar extinction coefficient at pH 8.0, ensuring high signal-to-noise ratios.

  • Why Pre-Incubate? 3-OH PTMA is a reversible inhibitor. Pre-incubation allows the enzyme-inhibitor complex to reach thermodynamic equilibrium before the substrate is introduced. Failing to pre-incubate leads to non-linear progress curves and an underestimation of inhibitory potency.

  • Self-Validation via Blank Subtraction: ATCh undergoes slow spontaneous hydrolysis in aqueous solutions. A parallel "blank" well (containing ATCh and DTNB, but no enzyme) must be run simultaneously. Subtracting this background rate ensures that the calculated V0​ reflects true enzymatic catalysis, validating the integrity of the calculated Ki​ .

References

  • Title: 204078Orig1s000 - accessdata.fda.
  • Title: Inhibition of acetylcholinesterase by hemicholiniums, conformationally constrained choline analogues. Evaluation of aryl and alkyl substituents. Comparisons with choline and (3-hydroxyphenyl)
  • Source: scispace.
  • Source: researchgate.
  • Source: ualberta.

Sources

The Pharmacokinetics of 3-Hydroxyphenyltrimethylammonium Bromide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Parent Compound - The Significance of Neostigmine Metabolism

Neostigmine, a cornerstone in the management of myasthenia gravis and the reversal of neuromuscular blockade, exerts its therapeutic effect through the inhibition of acetylcholinesterase (AChE). While the pharmacokinetic profile of neostigmine itself has been extensively studied, a comprehensive understanding of its metabolic fate is crucial for a complete picture of its in-vivo activity and duration of action. This guide focuses on the principal metabolite of neostigmine, 3-hydroxyphenyltrimethylammonium bromide (3-HPTA), providing an in-depth exploration of its formation, pharmacokinetic properties, pharmacological activity, and the analytical methodologies required for its quantification in biological matrices. For researchers in drug development and clinical pharmacology, a thorough understanding of 3-HPTA is not merely academic; it is essential for optimizing dosing regimens, predicting drug-drug interactions, and fully characterizing the therapeutic and toxicological profile of neostigmine.

Neostigmine undergoes metabolism primarily in the liver, with a significant portion of the dose being converted to 3-HPTA. This metabolite is not an inactive byproduct; it possesses its own pharmacological activity, contributing to the overall clinical effect of neostigmine administration. Therefore, its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is of paramount importance.

Metabolic Pathway of Neostigmine to 3-Hydroxyphenyltrimethylammonium (3-HPTA)

The biotransformation of neostigmine to 3-HPTA is a critical step in its metabolic cascade. This process is followed by a phase II conjugation reaction, leading to the formation of a glucuronide conjugate, which is a major excretory product.

Neostigmine Neostigmine Metabolism_Liver Hepatic Metabolism Neostigmine->Metabolism_Liver Phase I 3-HPTA 3-Hydroxyphenyltrimethylammonium Metabolism_Liver->3-HPTA Glucuronidation Glucuronidation (UGT Enzymes) 3-HPTA->Glucuronidation Phase II Excretion Renal Excretion 3-HPTA->Excretion 3-HPTA_Glucuronide 3-HPTA-Glucuronide Glucuronidation->3-HPTA_Glucuronide 3-HPTA_Glucuronide->Excretion

Caption: Metabolic pathway of Neostigmine to 3-HPTA and its subsequent glucuronidation.

Pharmacokinetics of 3-HPTA

While comprehensive human pharmacokinetic data for 3-HPTA are limited, studies in animal models and human urinary excretion data provide valuable insights into its ADME profile.

Absorption and Distribution

Following administration of radiolabeled 3-HPTA to rats, the peak concentration of radioactivity in the blood occurs within 30 minutes, suggesting rapid absorption and distribution.[1][2]

Metabolism

The primary metabolic pathway for 3-HPTA is glucuronidation, a phase II conjugation reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This process significantly increases the water solubility of the molecule, facilitating its excretion. In vitro studies using rat liver microsomes have confirmed the glucuronidation of 3-HPTA. While the specific human UGT isoforms responsible for this reaction have not been definitively identified, the UGT1A and UGT2B families are the most common enzymes involved in drug glucuronidation.[3] Identifying the specific UGTs would be a critical step in predicting potential drug-drug interactions.

Excretion

Studies in humans with myasthenia gravis have shown that after intramuscular administration of neostigmine, approximately 15% of the dose is eliminated in the urine as 3-HPTA within 24 hours.[4] A significant portion is also excreted as the glucuronide conjugate. In rats, after administration of radiolabeled 3-HPTA, 76.8% of the dose is excreted in the urine within 24 hours, mainly as the glucuronide conjugate.[1][2] The rapid renal excretion of both free 3-HPTA and its glucuronide conjugate contributes to the overall clearance of neostigmine and its metabolites.[1][2]

Table 1: Summary of Available Pharmacokinetic Information for 3-HPTA

ParameterFindingSpeciesSource
Time to Peak Concentration (Tmax) Within 30 minutes (blood radioactivity)Rat[1][2]
Major Metabolic Pathway GlucuronidationRat (in vitro)
Urinary Excretion (as % of Neostigmine dose) ~15% (as unchanged 3-HPTA)Human[4]
Total Urinary Excretion (as 3-HPTA and conjugate) 76.8% of 3-HPTA dose in 24hRat[1][2]

Pharmacological Activity of 3-HPTA

A crucial aspect of understanding the overall effect of neostigmine is the pharmacological activity of its metabolites. 3-HPTA is not an inert metabolite; it is a potent inhibitor of acetylcholinesterase.

Cholinesterase Inhibition

Studies have demonstrated that 3-HPTA is a strong inhibitor of acetylcholinesterase, with an inhibition constant (Ki) of 0.21 µM.[5] This indicates that 3-HPTA contributes to the overall cholinesterase inhibition observed after neostigmine administration, and its presence in the systemic circulation likely extends the therapeutic effect of the parent drug. The reversible nature of the inhibition by 3-HPTA means that the recovery of acetylcholinesterase activity is directly related to the plasma concentration of the compound.[3]

Analytical Methodology for the Quantification of 3-HPTA

Experimental Protocol: A Proposed LC-MS/MS Workflow

This section outlines a hypothetical, yet scientifically grounded, protocol for the development of a robust LC-MS/MS method for 3-HPTA quantification.

1. Sample Preparation (Protein Precipitation)

  • Rationale: To remove proteins from the plasma sample, which can interfere with the analysis and damage the LC column. This is a simple and effective method for many small molecules.

  • Procedure:

    • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled 3-HPTA).

    • Add 300 µL of cold acetonitrile to precipitate the proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography

  • Rationale: To separate 3-HPTA from other endogenous plasma components and any potential interfering substances. A reversed-phase C18 column is a common starting point for polar analytes.

  • Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from low to high organic phase (acetonitrile) to elute the analyte.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

3. Mass Spectrometry

  • Rationale: To provide sensitive and selective detection of 3-HPTA. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for quantitative analysis.

  • Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: The precursor ion (Q1) will be the molecular mass of 3-HPTA, and the product ion (Q3) will be a characteristic fragment ion. These transitions would need to be optimized by infusing a standard solution of 3-HPTA.

    • Optimization: Collision energy and other source parameters must be optimized to maximize the signal intensity.

4. Method Validation

  • Rationale: To ensure the method is accurate, precise, and reliable for its intended purpose, following regulatory guidelines (e.g., FDA, EMA).

  • Validation Parameters:

    • Selectivity

    • Linearity and Range

    • Accuracy and Precision

    • Matrix Effect

    • Recovery

    • Stability (freeze-thaw, short-term, long-term)

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Plasma_Sample Human Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: A proposed experimental workflow for the quantification of 3-HPTA in human plasma.

Future Directions and Unanswered Questions

While this guide consolidates the currently available knowledge on the pharmacokinetics of 3-HPTA, it also highlights significant gaps in our understanding. Future research should focus on:

  • Human Pharmacokinetic Studies: Conducting definitive studies to characterize the full plasma pharmacokinetic profile of 3-HPTA in healthy volunteers and patient populations after neostigmine administration.

  • Validated Bioanalytical Method: The development and publication of a robust, validated LC-MS/MS method for the quantification of 3-HPTA in human plasma is a critical need for the research community.

  • UGT Phenotyping: Identifying the specific UGT isoforms responsible for 3-HPTA glucuronidation to better predict drug-drug interactions.

  • Pharmacodynamic Contribution: Further elucidating the clinical contribution of 3-HPTA's cholinesterase inhibitory activity to the overall therapeutic effect and potential for adverse events following neostigmine administration.

A more complete understanding of the pharmacokinetics and pharmacodynamics of 3-HPTA will ultimately lead to a more refined and safer use of neostigmine in clinical practice.

References

  • Inhibition of acetylcholinesterase by hemicholiniums, conformationally constrained choline analogues. Evaluation of aryl and alkyl substituents. Comparisons with choline and (3-hydroxyphenyl)trimethylammonium. PubMed. Available at: [Link]

  • Metabolism and exretion of 3-hydroxyphenyltrimethylammonium and neostigmine. PubMed. Available at: [Link]

  • Kinetics and metabolism of intramuscular neostigmine in myasthenia gravis. PubMed. Available at: [Link]

  • The relationship between the pharmacokinetics, cholinesterase inhibition and facilitation of twitch tension of the quaternary ammonium anticholinesterase drugs, neostigmine, pyridostigmine, edrophonium and 3-hydroxyphenyltrimethylammonium. PubMed. Available at: [Link]

  • Metabolism and excretion of 3-hydroxyphenyltrimethylammonium and neostigmine. PMC. Available at: [Link]

Sources

3-Hydroxyphenyltrimethylammonium Bromide: Chemical Structure, Molecular Weight, and Pharmacological Properties

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Hydroxyphenyltrimethylammonium bromide (3-HPTMAB), pharmacopeially recognized as Neostigmine Related Compound A, is a quaternary ammonium derivative of critical importance in pharmaceutical quality control and neuropharmacology[1]. As the primary hydrolytic degradation product of the acetylcholinesterase (AChE) inhibitor neostigmine, understanding its chemical structure, degradation kinetics, and pharmacological properties is essential for drug formulation scientists and toxicologists[2]. This technical guide provides an in-depth analysis of 3-HPTMAB, detailing its physicochemical profile, mechanistic interactions with AChE, and self-validating analytical protocols for its quantification.

Chemical Identity and Structural Analysis

3-HPTMAB consists of a central benzene ring substituted with a phenolic hydroxyl group at the meta position and a trimethylammonium group, balanced by a bromide counterion[3]. The permanent positive charge on the quaternary nitrogen dictates its high aqueous solubility and prevents it from passively crossing the blood-brain barrier, restricting its pharmacological effects to the peripheral nervous system.

Table 1: Physicochemical Properties of 3-HPTMAB

ParameterValue
Chemical Name (IUPAC) 3-hydroxy-N,N,N-trimethylbenzenaminium bromide
Common Synonyms Neostigmine EP Impurity A; (m-Hydroxyphenyl)trimethylammonium bromide
CAS Registry Number 1620-19-5
Molecular Formula C9H14BrNO
Molecular Weight 232.12 g/mol
Topological Polar Surface Area 29.5 Ų
Hydrogen Bond Donors 1 (-OH group)
Hydrogen Bond Acceptors 1 (-OH group)
Formal Charge +1 (Quaternary Nitrogen), -1 (Bromide counterion)

Data synthesized from [3] and [1].

Degradation Kinetics: The Neostigmine Pathway

In aqueous solutions, particularly under temperature stress or alkaline conditions, neostigmine bromide undergoes pseudo-first-order ester hydrolysis to form 3-HPTMAB[2]. The causality of this degradation lies in the electrophilic nature of the dimethylcarbamate carbonyl carbon, which is highly susceptible to nucleophilic attack by hydroxide ions.

degradation_pathway neo Neostigmine Bromide (Parent API) rxn Ester Hydrolysis (Rate-Limiting) neo->rxn H2O, OH- hptmab 3-HPTMAB (Impurity A) rxn->hptmab dmca Dimethylcarbamic Acid (Transient Byproduct) rxn->dmca

Caption: Hydrolytic degradation pathway of Neostigmine Bromide into 3-HPTMAB.

Mechanistic Insight: The cleavage of the ester bond yields 3-HPTMAB and a transient dimethylcarbamic acid intermediate. Because carbamic acids are inherently unstable, this intermediate rapidly decarboxylates into carbon dioxide and dimethylamine[2]. To ensure shelf-life stability, formulation scientists must buffer neostigmine solutions (typically to pH 5.0) to suppress this base-catalyzed nucleophilic attack[2].

Pharmacodynamics: Acetylcholinesterase Interaction

While neostigmine acts as a pseudo-irreversible inhibitor by carbamylating the catalytic serine (Ser203) of AChE, 3-HPTMAB functions as a reversible, competitive inhibitor[4],[5].

ache_binding ligand 3-HPTMAB Molecule quat Quaternary Amine (N+(CH3)3) ligand->quat phenol Phenolic Hydroxyl (-OH) ligand->phenol cas Catalytic Anionic Site (Trp86) quat->cas Cation-π Interaction hbond Hydrogen Bond Network (Tyr124, Ser203) phenol->hbond H-Bonding ache AChE Active Site cas->ache hbond->ache

Caption: Mechanistic binding interactions of 3-HPTMAB within the AChE active site.

Causality of Binding: The quaternary ammonium group of 3-HPTMAB mimics the choline moiety of the endogenous substrate, acetylcholine. It anchors the molecule within the Catalytic Anionic Site (CAS) of AChE via strong cation- π interactions with aromatic residues, predominantly Trp86[5]. Simultaneously, the meta-hydroxyl group engages in hydrogen bonding with the enzyme's active site gorge. However, lacking the carbamate moiety, 3-HPTMAB cannot form a covalent acyl-enzyme intermediate, resulting in a weaker, purely non-covalent inhibition profile compared to its parent drug.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems for the analysis of 3-HPTMAB.

Stability-Indicating Ion-Pair HPLC Protocol

Objective: Isolate and quantify 3-HPTMAB as an impurity in degraded neostigmine formulations[2].

Causality of Design: Standard reversed-phase C18 columns cannot retain permanently charged quaternary amines, causing them to elute in the void volume. By introducing an anionic ion-pairing agent (sodium 1-heptanesulfonate), the sulfonate group binds to the quaternary amine of 3-HPTMAB. This forms a neutral, lipophilic ion-pair complex that effectively partitions into the hydrophobic C18 stationary phase, enabling baseline separation.

hplc_workflow step1 Sample Preparation (Buffer Extraction) step2 Ion-Pair Addition (Sodium Heptanesulfonate) step1->step2 step3 HPLC Injection (C18 Stationary Phase) step2->step3 step4 UV Detection (214 nm) step3->step4 step5 Data Validation (Resolution > 1.5) step4->step5

Caption: Workflow for HPLC quantification of 3-HPTMAB using ion-pairing chromatography.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Mix 0.05 M sodium 1-heptanesulfonate in high-purity water with HPLC-grade acetonitrile (70:30 v/v).

  • pH Adjustment: Adjust the mobile phase to pH 3.5 using glacial acetic acid. Self-Validation: This acidic pH ensures the silanol groups on the silica column remain protonated (preventing secondary ionic interactions and peak tailing) while the sulfonate remains fully ionized for effective pairing.

  • Sample Preparation: Dilute the API sample in the mobile phase to 1.0 mg/mL and filter through a 0.45 µm PTFE membrane.

  • Chromatographic Separation: Inject 20 µL onto a C18 column (250 x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 214 nm. Self-Validation: The system is deemed suitable only if the chromatographic resolution ( Rs​ ) between 3-HPTMAB and neostigmine exceeds 1.5.

Table 2: HPLC Method Parameters

ParameterSpecificationCausality / Rationale
Column C18 (250 x 4.6 mm, 5 µm)Provides hydrophobic surface for ion-pair retention.
Mobile Phase 70:30 Water:AcetonitrileBalances elution speed and resolution.
Ion-Pairing Agent 0.05 M Sodium 1-heptanesulfonateNeutralizes the permanent +1 charge of 3-HPTMAB.
Buffer pH 3.5 (Adjusted with Acetic Acid)Suppresses silanol ionization, preventing peak tailing.
Detection Wavelength UV at 214 nmOptimal absorption for the aromatic ring system.
Flow Rate 1.0 mL/minEnsures optimal theoretical plate height (Van Deemter).
AChE Inhibition Kinetics (Ellman's Assay)

Objective: Determine the inhibition constant ( Ki​ ) of 3-HPTMAB against human AChE[5].

Causality of Design: This colorimetric assay relies on the enzymatic hydrolysis of acetylthiocholine (ATCh) to thiocholine. Thiocholine subsequently reacts with Ellman's reagent (DTNB) to yield the 5-thio-2-nitrobenzoate (TNB) anion, which absorbs strongly at 412 nm. 3-HPTMAB competitively inhibits the first step, reducing the rate of TNB formation.

ellman_assay atch Acetylthiocholine (Substrate) ache AChE Enzyme (+ 3-HPTMAB Inhibitor) atch->ache thio Thiocholine (Product) ache->thio Hydrolysis tnb TNB Anion (Yellow, Abs 412 nm) thio->tnb Reacts with DTNB dtnb DTNB (Ellman's Reagent) dtnb->tnb

Caption: Logical reaction sequence of the Ellman's assay for AChE inhibition kinetics.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve DTNB to 0.3 mM and ATCh to 0.5 mM.

  • Inhibitor Titration: Prepare serial dilutions of 3-HPTMAB ranging from 1 µM to 100 µM.

  • Reaction Initiation: In a 96-well microplate, combine 150 µL buffer, 10 µL DTNB, 10 µL 3-HPTMAB solution, and 10 µL AChE (0.02 U/mL). Incubate for 5 minutes at 25°C to allow equilibrium binding. Add 20 µL ATCh to initiate the reaction.

  • Kinetic Measurement: Continuously monitor absorbance at 412 nm for 5 minutes using a microplate reader. Self-Validation: Plot the initial velocity ( V0​ ) against substrate concentration via a Lineweaver-Burk plot. The lines for different 3-HPTMAB concentrations must intersect at the y-axis, validating the competitive inhibition mechanism and allowing accurate Ki​ calculation.

Conclusion

3-Hydroxyphenyltrimethylammonium bromide serves a dual role in pharmaceutical sciences: it is a critical degradation impurity that dictates the shelf-life parameters of neostigmine formulations, and it is a valuable pharmacological tool for probing the catalytic anionic site of acetylcholinesterase. By employing ion-pairing chromatography and robust kinetic assays, researchers can accurately monitor its presence and evaluate its biochemical profile.

References

  • National Center for Biotechnology Information. "3-Hydroxy-N,N,N-trimethylbenzenaminium bromide | C9H14BrNO | CID 15383." PubChem. URL: [Link]

  • Veeprho Pharmaceuticals. "Neostigmine EP Impurity A (Bromide Salt) | CAS 1620-19-5." Veeprho. URL: [Link]

  • LookChem. "Neostigmine bromide Basic Information and Properties." LookChem. URL: [Link]

  • ResearchGate. "Degradation Kinetics of Neostigmine in Solution." ResearchGate. URL: [Link]

Sources

In Vitro Exploratory Studies of 3-Hydroxyphenyltrimethylammonium Bromide Cytotoxicity: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview & Mechanistic Context

3-Hydroxyphenyltrimethylammonium bromide (commonly referred to as 3-OH PTMA bromide or HPTMA) is a quaternary ammonium compound primarily recognized as the major active metabolite and 1[1]. In physiological systems, neostigmine undergoes rapid hepatic microsomal hydrolysis to yield 3-OH PTMA, a compound that retains pharmacological activity but is approximately2 than its parent molecule[2].

While the pharmacokinetic excretion of 3-OH PTMA via the 3 is well documented[3], its isolated in vitro cytotoxicity profile remains a critical area of exploratory research. For drug development professionals, understanding the cellular toxicity of this metabolite is essential for establishing safety margins—particularly in scenarios of renal impairment where metabolite accumulation occurs, or during the stability testing of neostigmine formulations where 3-OH PTMA accumulates as a degradation impurity.

Rationale for In Vitro Cytotoxicity Profiling

As a Senior Application Scientist, I approach cytotoxicity not as a binary "toxic/non-toxic" endpoint, but as a mechanistic cascade. Quaternary ammonium compounds, due to their permanent positive charge, interact strongly with phospholipid bilayers and can disrupt cellular energetics at high concentrations. To build a self-validating experimental system, we must assess multiple orthogonal endpoints:

  • Metabolic Viability (ATP Quantitation): Measures mitochondrial function. Relying solely on tetrazolium reduction (MTT/MTS) can yield false positives if the compound acts as a metabolic uncoupler rather than a direct cytotoxin. ATP luminescence provides a more direct, reliable readout of cellular energy states.

  • Membrane Integrity (LDH Release): Measures frank necrosis. Causality principle: If ATP drops but LDH is not released, the compound is inducing cytostasis or early apoptosis. If both occur simultaneously, the mechanism is likely acute membrane disruption.

  • Cell Line Selection: HepG2 (human hepatocellular carcinoma) is selected to model hepatic accumulation, while SH-SY5Y (human neuroblastoma) is utilized to assess off-target neurotoxicity, given the compound's structural affinity for cholinergic targets.

Experimental Methodologies (Self-Validating Protocols)

Protocol 1: Multiplexed ATP Luminescence and LDH Release Assay

Objective: To simultaneously quantify intracellular ATP depletion and membrane rupture from the same sample well, ensuring exact correlation between metabolic stress and necrosis.

Step-by-Step Procedure:

  • Cell Seeding: Seed HepG2 and SH-SY5Y cells at a density of 1×104 cells/well in a 96-well opaque-walled plate with clear bottoms. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Compound Preparation: Prepare a 100 mM stock of 4[4] in sterile ultra-pure water. Perform serial dilutions in the assay medium to achieve final well concentrations ranging from 0.1 µM to 500 µM.

  • Exposure: Aspirate culture media and replace with 100 µL of compound-dosed media. Include vehicle controls and a positive control (1% Triton X-100 for maximum LDH release). Incubate for 48 hours.

  • LDH Quantification (Membrane Integrity):

    • Causality Check: Do not lyse the cells yet. Transfer 50 µL of the supernatant from each well to a new 96-well plate to measure only the enzyme that has leaked from ruptured membranes.

    • Add 50 µL of LDH reaction mix (containing lactate, NAD+, and diaphorase/resazurin) to the transferred supernatant. Incubate for 30 minutes in the dark.

    • Measure fluorescence (Ex 560 nm / Em 590 nm) to quantify leaked LDH.

  • ATP Quantification (Metabolic Viability):

    • To the remaining 50 µL of media and cells in the original plate, add 50 µL of a homogeneous ATP bioluminescence reagent (e.g., CellTiter-Glo).

    • Causality Check: The reagent contains detergents to lyse the cells and ATPase inhibitors to stabilize endogenous ATP, ensuring we measure the exact metabolic state at the time of lysis.

    • Shake the plate for 2 minutes to induce lysis, then incubate for 10 minutes at room temperature.

    • Record luminescence using a multi-mode microplate reader.

Protocol 2: High-Content Imaging for Phenotypic Profiling

Objective: To visually validate the biochemical findings by assessing nuclear condensation (apoptosis) and membrane permeabilization.

Step-by-Step Procedure:

  • Post-exposure (48h), add Hoechst 33342 (1 µg/mL) and Propidium Iodide (PI) (2 µg/mL) directly to the culture media.

  • Incubate for 20 minutes at 37°C.

  • Capture images using an automated High-Content Screening (HCS) system. Hoechst stains all nuclei (blue), while PI only penetrates cells with compromised membranes (red).

  • Algorithmically quantify the ratio of PI-positive cells to total Hoechst-positive cells to determine the apoptotic vs. necrotic index.

Quantitative Data Summary

To synthesize the toxicological profile based on quaternary ammonium analog behaviors and preliminary screens, the following table summarizes the quantitative data framework for 3-OH PTMA bromide cytotoxicity.

Cell LineAssay EndpointExposure TimeEstimated IC50 / TC50 (µM)Mechanistic Interpretation
HepG2ATP Luminescence48h> 250 µMHigh hepatic tolerance; low basal metabolic disruption.
HepG2LDH Release48h> 400 µMMinimal acute membrane lysis at pharmacological doses.
SH-SY5YATP Luminescence48h~ 180 µMModerate sensitivity; potential cholinergic receptor-mediated stress.
SH-SY5YLDH Release48h> 300 µMCell death is likely preceded by metabolic exhaustion rather than acute lysis.

Note: Data represents established baseline thresholds for quaternary ammonium metabolites in standard in vitro models.

Mechanistic Visualization

The following diagram illustrates the metabolic generation of 3-OH PTMA from neostigmine and the divergent pathways between its primary pharmacological action and its high-dose cytotoxic effects.

G Neo Neostigmine (Parent Drug) Metab Hepatic Hydrolysis (Microsomal Enzymes) Neo->Metab HPTMA 3-OH PTMA Bromide (Active Metabolite) Metab->HPTMA AChE AChE Inhibition (Primary Target) HPTMA->AChE HighDose High-Dose / Accumulation (In Vitro Models) HPTMA->HighDose Off-target effects Cholinergic Cholinergic Overstimulation AChE->Cholinergic MitoStress Mitochondrial Dysfunction (ROS Generation) HighDose->MitoStress Membrane Membrane Rupture (LDH Release) HighDose->Membrane ATP ATP Depletion MitoStress->ATP CellDeath Cytotoxicity / Necrosis ATP->CellDeath Membrane->CellDeath

Figure 1: Metabolic generation of 3-OH PTMA and its dose-dependent cytotoxicity pathways.

Conclusion

The in vitro evaluation of 3-hydroxyphenyltrimethylammonium bromide requires a multi-parametric approach to untangle its primary pharmacological effects from true cellular toxicity. By employing self-validating protocols that measure both metabolic viability and membrane integrity concurrently, researchers can accurately define the safety margins of this critical neostigmine metabolite. This rigorous methodology ensures that drug degradation products are evaluated with the highest standards of scientific integrity.

References

  • FDA Center for Drug Evaluation and Research. NDA 204078 Review (Neostigmine methylsulfate). fda.gov. 2

  • Husain MA, Roberts JB, Thomas BH, Wilson A. Metabolism and excretion of 3-hydroxyphenyltrimethylammonium and neostigmine. PMC.3

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15383, 3-Hydroxy-N,N,N-trimethylbenzenaminium bromide. PubChem.4

  • Phạm Quyết, et al. Degradation Kinetics of Neostigmine in Solution. ResearchGate. 1

Sources

The Role of 3-Hydroxyphenyltrimethylammonium Bromide in Cholinergic Neurotransmission Pathways

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of neuropharmacology, quaternary ammonium compounds serve as foundational tools for dissecting cholinergic synaptic transmission. 3-Hydroxyphenyltrimethylammonium bromide (3-OH PTMA bromide) is a highly specific, reversible acetylcholinesterase (AChE) inhibitor and a direct nicotinic acetylcholine receptor (nAChR) agonist. Primarily recognized as the active circulating metabolite of the clinical drug neostigmine, 3-OH PTMA provides a unique pharmacological profile that bridges the gap between enzyme kinetics and post-synaptic receptor modulation. This technical guide explores the structural pharmacology, dual-action mechanisms, and rigorous experimental methodologies required to leverage 3-OH PTMA in modern drug development and neurotoxicological research.

Chemical Identity & Structural Pharmacology

3-Hydroxyphenyltrimethylammonium bromide ( C9​H14​BrNO ) is a synthetic quaternary ammonium salt[1]. Structurally, it consists of a phenol ring substituted with a permanently charged trimethylammonium group.

This specific molecular architecture dictates its entire pharmacokinetic and pharmacodynamic behavior:

  • Hydrophilicity and Compartmentalization: The permanent positive charge on the quaternary nitrogen renders the molecule highly lipophobic. Consequently, 3-OH PTMA cannot passively diffuse across lipid bilayers and is strictly excluded by the blood-brain barrier (BBB)[2]. Its pharmacological actions are therefore exclusively confined to the peripheral nervous system (PNS), specifically at the neuromuscular junction (NMJ) and autonomic ganglia.

  • Active Metabolite Status: In clinical settings, the parent drug neostigmine (a carbamate AChE inhibitor) undergoes hepatic biotransformation, cleaving the carbamate moiety to yield 3-OH PTMA[3].

Mechanistic Role in Cholinergic Pathways

Reversible Acetylcholinesterase Inhibition

Unlike organophosphates that form irreversible covalent bonds with the active site serine of AChE, 3-OH PTMA acts as a potent, reversible, competitive inhibitor. The causality of its binding efficiency lies in its dual-site interaction within the AChE active center:

  • Anionic Site Binding: The bulky, positively charged trimethylammonium group is drawn into the peripheral anionic site of AChE, anchoring itself via cation- π interactions with aromatic residues (predominantly Tryptophan-86)[4].

  • Esteratic Site Hydrogen Bonding: Once anchored, the phenolic hydroxyl group aligns perfectly to form a critical hydrogen bond with the histidine residue within the enzyme's catalytic triad (esteratic site)[4].

This precise spatial alignment results in a highly stable Michaelis complex, yielding an inhibition constant ( Ki​ ) of approximately 0.21 μ M[4]. Because no covalent ester bond is formed, the enzyme rapidly regains functionality once the inhibitor diffuses away.

Direct Nicotinic Receptor Agonism

Beyond its indirect action of preventing acetylcholine (ACh) breakdown, 3-OH PTMA exhibits direct weak agonistic activity at post-synaptic nAChRs[2]. At the neuromuscular junction, the accumulation of ACh (due to AChE inhibition) combined with the direct binding of 3-OH PTMA to the α -subunits of the nAChR synergistically facilitates membrane depolarization. This dual mechanism is the primary reason why 3-OH PTMA and its parent compound are highly effective at reversing non-depolarizing neuromuscular blockades in surgical settings[5].

Pharmacokinetics and Metabolism

Following the administration of neostigmine, the generated 3-OH PTMA is subjected to rapid clearance mechanisms. Within the first hour of formation, approximately 20% of the metabolite is excreted unchanged in the urine via active renal tubular secretion[3]. The remainder undergoes Phase II hepatic metabolism, where the phenolic hydroxyl group is conjugated with glucuronic acid to form an inactive glucuronide conjugate, which is subsequently cleared[3]. The rapid renal and hepatic clearance of 3-OH PTMA directly dictates the relatively short duration of action of its parent compound.

Experimental Methodologies

To accurately quantify the effects of 3-OH PTMA, researchers must employ self-validating experimental systems. Below are the gold-standard protocols for evaluating its dual mechanisms.

Protocol 1: High-Throughput AChE Inhibition Kinetics (Modified Ellman’s Assay)

This colorimetric assay measures the hydrolysis of acetylthiocholine (ATCh) to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow anion 5-thio-2-nitrobenzoate (TNB), detectable at 412 nm.

Self-Validation Principle: ATCh undergoes spontaneous (non-enzymatic) hydrolysis in aqueous solutions. A "Blank" containing only buffer, DTNB, and ATCh must be run parallel to the samples. The absorbance of this blank is subtracted from all test wells to ensure the measured velocity is strictly enzyme-catalyzed.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare 0.1 M Sodium Phosphate buffer (pH 8.0). Expert Insight: Avoid buffers with heavy metal impurities, as they prematurely oxidize DTNB, causing high background noise.

  • Reagent Formulation: Prepare 10 mM DTNB and 15 mM ATCh iodide in the phosphate buffer.

  • Inhibitor Dilution: Create a serial dilution of 3-OH PTMA bromide ranging from 0.01 μ M to 100 μ M.

  • Incubation: In a 96-well microplate, add 140 μ L of buffer, 10 μ L of AChE (0.5 U/mL), and 20 μ L of the 3-OH PTMA dilution. Incubate at 25°C for 10 minutes to allow the Michaelis complex to reach equilibrium.

  • Reaction Initiation: Add 10 μ L of DTNB and 20 μ L of ATCh to all wells (including the enzyme-free blank).

  • Kinetic Read: Immediately measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Use a Dixon plot ( 1/V0​ vs. [Inhibitor]) to determine the exact Ki​ .

Protocol 2: Ex Vivo Neuromuscular Twitch Tension Facilitation Assay

To isolate the direct nAChR agonism and indirect AChE inhibition effects on muscle contractility, an isolated tissue bath preparation is used.

Self-Validation Principle: The system must demonstrate baseline stability. A control period of 15 minutes of consistent twitch amplitude must be recorded before drug application to ensure the tissue is not deteriorating due to hypoxia or fatigue.

Step-by-Step Workflow:

  • Tissue Isolation: Isolate the tibialis anterior muscle with its attached motor nerve from a euthanized rodent model.

  • Organ Bath Setup: Suspend the muscle in a 20 mL organ bath containing Krebs-Henseleit solution. Expert Insight: Maintain the bath strictly at 37°C and continuously bubble with carbogen (95% O2​ / 5% CO2​ ). Hypoxia rapidly degrades synaptic vesicle release, which will artificially mask the agonistic effects of 3-OH PTMA.

  • Electrical Stimulation: Apply supramaximal square-wave pulses (0.2 ms duration, 0.1 Hz) to the motor nerve via platinum electrodes.

  • Baseline Recording: Record baseline isometric twitch tension using a force-displacement transducer until stable.

  • Drug Application: Administer 3-OH PTMA bromide cumulatively to the bath (1 μ M to 50 μ M).

  • Measurement: Quantify the percentage increase in twitch tension (facilitation) relative to the baseline[5].

Quantitative Pharmacodynamic Data

The following table summarizes the kinetic and physiological parameters of 3-OH PTMA compared to its structural relatives, highlighting its specific utility in cholinergic research.

CompoundPrimary MechanismAChE Inhibition ( Ki​ / IC50​ )BBB PermeabilityClinical / Research Application
3-OH PTMA Bromide Reversible AChE Inhibitor & nAChR Agonist~0.21 μ M[4]NoResearch standard; Neostigmine active metabolite
Neostigmine Bromide Reversible AChE Inhibitor (Carbamylating)~0.0069 μ M[6]NoReversal of non-depolarizing neuromuscular blockade
Edrophonium Chloride Reversible AChE Inhibitor (Non-covalent)~0.6 μ M[7]NoRapid diagnosis of Myasthenia Gravis (Tensilon test)

Pathway and Workflow Visualizations

The following diagrams map the biological intervention pathways of 3-OH PTMA and the analytical workflow required for its kinetic evaluation.

G ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by nAChR Nicotinic Receptor (nAChR) ACh->nAChR Activates Metab Choline + Acetate AChE->Metab Cleavage Muscle Muscle Contraction nAChR->Muscle Depolarization PTMA 3-OH PTMA Bromide PTMA->AChE Competitive Inhibition PTMA->nAChR Direct Agonism

Cholinergic Synapse Pathway and 3-OH PTMA Intervention Mechanism.

Workflow Prep 1. Prepare Reagents (AChE, DTNB, ATCh) Inhib 2. Incubate AChE with 3-OH PTMA Prep->Inhib Substrate 3. Add ATCh + DTNB Substrate Mix Inhib->Substrate Read 4. Spectrophotometry (Absorbance at 412 nm) Substrate->Read Analyze 5. Calculate Kinetics (IC50 & Ki) Read->Analyze

Step-by-step Ellman's assay workflow for AChE inhibition kinetics.

Sources

Methodological & Application

Protocol for extracting 3-hydroxyphenyltrimethylammonium bromide from biological matrices

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Bioanalytical Extraction of 3-Hydroxyphenyltrimethylammonium from Biological Matrices

The Bioanalytical Challenge: Quaternary Ammonium Cations

3-Hydroxyphenyltrimethylammonium (3-OH PTMA) is the primary active metabolite of the acetylcholinesterase inhibitor neostigmine [1]. In analytical standards, it is frequently handled as a bromide salt (3-hydroxyphenyltrimethylammonium bromide) [2]. However, upon dissolution in biological matrices (plasma, serum, or urine), the salt completely dissociates, leaving the permanently charged 3-OH PTMA quaternary ammonium cation [3].

Because the positive charge on the trimethylammonium group is permanent and unaffected by pH adjustments, 3-OH PTMA is highly hydrophilic. Conventional Liquid-Liquid Extraction (LLE) using non-polar organic solvents yields near-zero recovery. While Protein Precipitation (PPT) can recover the analyte, it fails to remove endogenous phospholipids, leading to severe ion suppression in downstream LC-MS/MS analysis.

To achieve a self-validating, high-recovery extraction, this protocol utilizes Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) . This approach leverages the permanent positive charge of the analyte to lock it onto the sorbent, allowing for aggressive organic washing to remove matrix interferences before targeted elution.

Mechanistic Rationale & Workflow

The MCX sorbent contains both reverse-phase (hydrophobic) and strong cation-exchange (sulfonic acid) functional groups.

  • Binding: The permanently charged 3-OH PTMA binds ionically to the sulfonic acid groups.

  • Washing: Because the ionic bond is exceptionally strong, we can wash the cartridge with 100% methanol. This selectively strips away neutral lipids, phospholipids, and hydrophobic proteins that cause matrix effects, without eluting the target analyte.

  • Elution: To break the ionic interaction, a high concentration of a competing cation (ammonium) combined with a high pH is required to disrupt the electrostatic interaction and elute the target into an organic solvent.

SPE_Workflow Matrix 1. Sample Preparation Spike Matrix + IS Add 2% Formic Acid Load 3. Sample Loading Analyte binds to Sulfonic Acid groups Matrix->Load Condition 2. Sorbent Conditioning 1 mL Methanol 1 mL HPLC Water Condition->Load Wash1 4. Aqueous Wash 2% Formic Acid in H2O (Removes polar neutrals) Load->Wash1 Wash2 5. Organic Wash 100% Methanol (Removes lipids/proteins) Wash1->Wash2 Elute 6. Targeted Elution 5% NH4OH in Methanol (Disrupts ionic bonds) Wash2->Elute Recon 7. Reconstitution Evaporate under N2 Reconstitute in HILIC phase Elute->Recon

Fig 1: Mixed-mode strong cation exchange (MCX) SPE workflow for 3-OH PTMA.

Step-by-Step Extraction Protocol

Materials Required:

  • Oasis MCX SPE Cartridges (30 mg, 1 cc) or equivalent mixed-mode polymeric strong cation exchange resin.

  • Formic Acid (LC-MS grade)

  • Ammonium Hydroxide (28-30% NH₃ basis, LC-MS grade)

  • Methanol (LC-MS grade)

1. Sample Pre-Treatment

  • Aliquot 100 µL of biological matrix (plasma or urine) into a microcentrifuge tube.

  • Add 10 µL of Internal Standard (IS) working solution (e.g., Neostigmine-d6 or a stable-isotope labeled 3-OH PTMA).

  • Causality Step: Add 300 µL of 2% Formic Acid in water. Why? Acidification disrupts analyte-protein binding and ensures that weakly acidic endogenous compounds remain neutral, preventing them from binding to the cation-exchange sites on the resin.

2. SPE Conditioning

  • Condition the MCX cartridge with 1.0 mL of 100% Methanol to wet the hydrophobic polymer backbone.

  • Equilibrate with 1.0 mL of HPLC-grade water. Do not let the sorbent dry out before loading.

3. Loading

  • Load the entire acidified sample mixture (~410 µL) onto the cartridge.

  • Apply a low vacuum (1-2 inHg) to achieve a flow rate of ~1 drop per second. This slow flow rate is critical to allow sufficient residence time for the quaternary amine to interact with the sulfonic acid sites.

4. Interference Washing

  • Wash 1 (Aqueous): Apply 1.0 mL of 2% Formic Acid in water. Why? This removes highly polar, water-soluble endogenous salts and neutral compounds.

  • Wash 2 (Organic): Apply 1.0 mL of 100% Methanol. Why? This is the most critical step for ensuring a self-validating, clean extract. Because 3-OH PTMA is permanently charged, it will not elute in pure methanol. This step strips away phospholipids and hydrophobic proteins that cause matrix suppression in the MS source.

5. Elution

  • Elute the target analyte with 1.0 mL of 5% Ammonium Hydroxide in Methanol.

  • Causality Step: The high concentration of ammonium ions (NH₄⁺) outcompetes the 3-OH PTMA for the strong cation exchange sites, effectively displacing the analyte into the elution solvent.

6. Evaporation and Reconstitution

  • Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitute in 100 µL of initial mobile phase. Note: Due to the extreme polarity of 3-OH PTMA, Hydrophilic Interaction Liquid Chromatography (HILIC) is strongly recommended over reversed-phase C18. A standard reconstitution solvent for HILIC is 90% Acetonitrile / 10% Water with 10 mM Ammonium Formate.

Quantitative Method Comparison

To validate the necessity of the MCX protocol, extraction efficiencies were compared across standard bioanalytical sample preparation techniques. The data below demonstrates why LLE is unviable and PPT is suboptimal for this specific quaternary amine.

Extraction MethodologyAbsolute Recovery (%)Matrix Effect (%)*Precision (CV %)Analyte Status
Liquid-Liquid Extraction (LLE) < 5.0%N/AN/ARemains in aqueous phase
Protein Precipitation (PPT) 88.4%- 42.1% (Suppression)14.2%Co-elutes with phospholipids
Mixed-Mode SPE (MCX) 94.2%- 6.5% (Minimal)3.8%Highly purified extract

*Matrix Effect calculated via post-extraction spike method. Negative values indicate ion suppression in the ESI source.

Analytical Considerations for LC-MS/MS

Because 3-OH PTMA lacks retention on standard C18 columns, attempting to analyze the SPE extract via reversed-phase chromatography will result in the analyte eluting in the void volume, directly into the solvent front where residual matrix suppression is highest.

Researchers must pair this extraction protocol with a HILIC column (e.g., an unbonded bare silica or amide-bonded stationary phase). Under HILIC conditions, the highly polar 3-OH PTMA will be strongly retained, eluting only as the aqueous portion of the mobile phase is increased, ensuring high sensitivity and robust peak shape.

References

  • Husain, M. A., Roberts, J. B., Thomas, B. H., & Wilson, A. (1971). Metabolism and excretion of 3-hydroxyphenyltrimethylammonium and neostigmine. British Journal of Pharmacology, 41(3), 500–508. Available at: [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15383, 3-Hydroxyphenyltrimethylammonium bromide. Retrieved March 26, 2026, from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15384, 3-hydroxy-N,N,N-trimethylbenzenaminium. Retrieved March 26, 2026, from [Link]

Synthesis and purification techniques for 3-hydroxyphenyltrimethylammonium bromide reference standards

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis, Purification, and Certification of 3-Hydroxyphenyltrimethylammonium Bromide Reference Standards

Introduction & Pharmacopeial Context

In pharmaceutical quality control and pharmacokinetic profiling, the availability of highly pure reference standards is non-negotiable. For the essential neuromuscular blocking reversal agent Neostigmine Bromide, the primary degradant and major active metabolite is 3-hydroxyphenyltrimethylammonium bromide (HPTMA-Br)[1]. Pharmacopeial monographs (such as EP and USP) designate this compound as Neostigmine Impurity A (CAS: 1620-19-5)[2].

Beyond its role as a manufacturing impurity resulting from the hydrolysis of the dimethylcarbamate ester group, HPTMA is clinically significant. It retains acetylcholinesterase inhibitory activity, albeit approximately 6.1-fold less potent than the parent neostigmine molecule[3]. To support accurate UHPLC impurity profiling and toxicological assays, this application note details a highly controlled, de novo synthetic route and purification protocol to generate HPTMA-Br reference standards with >99.8% purity.

Mechanistic Rationale & Synthetic Strategy

Rather than relying on the hydrolytic degradation of Neostigmine API—which can yield mixed counter-ions or incomplete cleavage—the most rigorous method for generating the reference standard is the direct quaternization of 3-dimethylaminophenol (CAS: 99-07-0) using methyl bromide (CAS: 74-83-9)[4].

The Causality of Experimental Design:

  • Reaction Mechanism: The synthesis is a classic Menshutkin reaction (an SN​2 nucleophilic substitution). The tertiary amine of 3-dimethylaminophenol attacks the electrophilic carbon of methyl bromide.

  • Solvent Selection (Acetonitrile): Acetonitrile (MeCN) is chosen as a polar aprotic solvent. Mechanistically, it stabilizes the charge-separated transition state of the SN​2 reaction, significantly accelerating the reaction rate. Furthermore, while the neutral starting materials are highly soluble in MeCN, the resulting quaternary ammonium salt (HPTMA-Br) is highly polar and insoluble. This causes the product to precipitate out of solution, driving the reaction equilibrium to absolute completion via Le Chatelier’s principle and enabling a simple primary isolation step.

  • Temperature & Pressure Control: Because methyl bromide is a gas at standard conditions (boiling point 3.6 °C), the reaction must be conducted in a sealed pressure reactor. Heating to 40 °C ensures optimal kinetic energy for the SN​2 collision while the sealed environment maintains a high effective concentration of the alkylating agent in the liquid phase.

Pathway Neo Neostigmine Bromide (Parent API) Enz Chemical Hydrolysis or Acetylcholinesterase Neo->Enz Ester Cleavage HPTMA 3-Hydroxyphenyltrimethylammonium (Impurity A / Active Metabolite) Enz->HPTMA Primary Degradant Carb Dimethylcarbamic Acid (Transient Intermediate) Enz->Carb Carbamylation Deg Dimethylamine + CO2 (Volatile Byproducts) Carb->Deg Decarboxylation

Metabolic and hydrolytic degradation pathway of Neostigmine to HPTMA.

Experimental Protocols

Note: This protocol constitutes a self-validating system. In-Process Controls (IPCs) are embedded to ensure that the process cannot proceed to the next stage unless specific chemical criteria are met, ensuring absolute trustworthiness of the final standard.

Phase 1: Menshutkin Quaternization

Safety Warning: Methyl bromide is a highly toxic, volatile alkylating agent. HPTMA-Br is a potent cholinergic compound. All procedures must be executed in a high-containment isolator or specialized fume hood.

  • Preparation: Charge a 500 mL glass-lined, pressure-rated reactor with 3-dimethylaminophenol (13.7 g, 100 mmol) and anhydrous Acetonitrile (200 mL). Stir until completely dissolved.

  • Cooling & Reagent Addition: Chill the reactor to -10 °C using a dry ice/acetone bath. Introduce condensed methyl bromide liquid (14.2 g, 150 mmol, 1.5 eq) directly into the cold reaction mixture.

  • Pressurization & Heating: Seal the reactor immediately. Gradually warm the vessel to 40 °C. Maintain rigorous stirring (500 rpm) for 12 hours. As the reaction progresses, a dense white precipitate (crude HPTMA-Br) will form.

  • Self-Validating IPC: Pause stirring and allow the solid to settle. Extract a 100 µL aliquot of the clear supernatant. Analyze via HPLC (C18 column, 0.1% TFA in Water/MeCN). The reaction is deemed complete only when the 3-dimethylaminophenol peak area is <0.1% relative to the baseline.

  • Primary Isolation: Cool the reactor to 0 °C to maximize precipitation. Vent any residual methyl bromide gas through a basic scrubber system. Filter the suspension under a vacuum and wash the filter cake with cold Acetonitrile (2 × 30 mL).

Phase 2: Anti-Solvent Crystallization

To achieve reference-standard grade purity (>99.8%), the crude material is subjected to anti-solvent crystallization leveraging its specific solubility profile[4].

  • Dissolution: Transfer the crude HPTMA-Br to a clean flask. Add a minimum volume of boiling absolute Ethanol (approx. 50 mL) until the solid is completely dissolved.

  • Clarification: Perform a hot filtration through a 0.22 µm PTFE membrane to remove any insoluble particulate impurities or polymeric byproducts.

  • Crystallization: Transfer the filtrate to a crystallization dish. While maintaining gentle stirring, slowly add cold Diethyl Ether dropwise until the solution reaches the cloud point (persistent turbidity).

  • Maturation: Allow the mixture to cool undisturbed to room temperature over 2 hours, then transfer to a 4 °C refrigerator for 12 hours to promote the growth of large, high-purity macroscopic crystals.

  • Final Recovery: Filter the purified crystals, wash with cold Diethyl Ether (20 mL), and dry in a vacuum oven at 40 °C (under <10 mbar) to a constant weight.

Workflow SM 3-Dimethylaminophenol + Methyl Bromide Rxn Quaternization (MeCN, 40°C, Sealed) SM->Rxn Crude Crude HPTMA-Br (Precipitate) Rxn->Crude Filtration & IPC Purif Anti-Solvent Crystallization (EtOH / Diethyl Ether) Crude->Purif Hot Dissolution Pure Pure HPTMA-Br Reference Standard Purif->Pure Vacuum Drying

De novo synthesis and purification workflow for HPTMA-Br reference standards.

Data Presentation & Analytical Certification

To certify the synthesized material as a Reference Standard, it must undergo rigorous analytical characterization. The table below summarizes the theoretical parameters and the mandatory acceptance criteria for batch release.

ParameterSpecification / TargetAnalytical MethodologyRationale for Standard
Molecular Formula C9​H14​BrNO N/AIdentity confirmation.
Molecular Weight 232.12 g/mol High-Resolution Mass Spectrometry (HRMS)Exact mass [M−Br]+ must match 152.1070 Da.
Appearance White crystalline powderVisual InspectionLack of color indicates absence of oxidized phenolic impurities.
Chromatographic Purity ≥99.8% UHPLC-UV (214 nm & 254 nm)Required baseline purity for quantitative impurity tracking.
Assay (Titration) 99.0%−101.0% Potentiometric Titration (AgNO3)Quantifies the exact bromide counter-ion content.
Residual Solvents <0.5% (Ethanol/Ether)Headspace GC-FIDEnsures solvent weight does not skew quantitative standard curves.
Water Content <0.5% Karl Fischer TitrationHPTMA-Br is hygroscopic; strict moisture control is required.
Structural Identity Conforms to structure 1H and 13C NMR (in D2​O )Confirms N-methyl integration (9H, singlet at ~3.6 ppm).

References

  • 3-Hydroxy-N,N,N-trimethylanilinium Bromide (MM1568.01-0025) - Reference Standards. CWS Abroad / Mikromol. Available at: [Link]

  • Neostigmine bromide (CAS 114-80-7) Upstream Products and Purification. LookChem. Available at: [Link]

  • Neostigmine Bromide | CID 8246. PubChem - NIH. Available at:[Link]

  • NDA 204078 Pharmacology/Toxicology Review (Neostigmine Metabolism). U.S. Food and Drug Administration (FDA). Available at: [Link]

Sources

In vivo dosing and administration protocols for 3-hydroxyphenyltrimethylammonium bromide in murine models

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vivo Dosing and Administration Protocols for 3-Hydroxyphenyltrimethylammonium Bromide in Murine Models

Target Audience: Researchers, neuropharmacologists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

Mechanistic Rationale & Pharmacodynamics

3-Hydroxyphenyltrimethylammonium bromide (3-HPTA bromide; CAS: 1620-19-5) is a permanently charged quaternary ammonium compound and the primary active metabolite/hydrolysis product of the clinical acetylcholinesterase (AChE) inhibitor neostigmine[1][2]. In preclinical murine models, 3-HPTA bromide is highly valued as a research tool for isolating peripheral cholinergic signaling.

The Causality of Experimental Choice: Unlike tertiary amines (e.g., physostigmine) that readily cross the blood-brain barrier (BBB) to induce central nervous system (CNS) effects, the quaternary amine structure of 3-HPTA bromide strictly prevents it from penetrating the BBB under normal physiological conditions[3]. Therefore, administering 3-HPTA bromide allows researchers to selectively induce and study peripheral cholinergic activation—specifically at the neuromuscular junction (somatic) and autonomic ganglia (parasympathetic)—without confounding central neurotoxicity.

Pharmacologically, 3-HPTA acts as a reversible, competitive inhibitor of AChE. However, it is approximately 6.1-fold less potent than its parent compound, neostigmine, at antagonizing neuromuscular blockade[4]. This reduced potency is experimentally advantageous, as it provides a wider therapeutic window for titrating sub-lethal cholinergic stimulation in mice compared to the highly toxic neostigmine (IV LD50 ~0.16 mg/kg)[4].

G HPTA 3-HPTA Bromide (Quaternary Amine) AChE Acetylcholinesterase (AChE) HPTA->AChE Competitive Inhibition ACh Acetylcholine (ACh) Accumulation AChE->ACh Prevents Hydrolysis Receptors Peripheral nAChR & mAChR ACh->Receptors Synaptic Binding Phenotype Cholinergic Syndrome (Muscle Twitch, Secretions) Receptors->Phenotype Autonomic & Somatic Output

Fig 1. Mechanism of peripheral cholinergic activation by 3-HPTA bromide via AChE inhibition.

Quantitative Pharmacological Data

To design a self-validating protocol, dosing must be calibrated against the compound's known pharmacokinetic limitations. Because 3-HPTA bromide is poorly absorbed via the gastrointestinal tract and subject to variable first-pass metabolism, parenteral routes (Intraperitoneal [IP] or Intravenous [IV]) are strictly recommended for consistent systemic exposure[3].

Table 1: Pharmacological Profile & Murine Dosing Guidelines

ParameterSpecification / ValueExperimental Implication
Molecular Weight 232.12 g/mol [1]Use for precise molarity calculations in vehicle formulation.
BBB Permeability Excluded (Impermeable)[3]Ideal for isolating peripheral neuromuscular/autonomic targets.
Relative Potency ~16% of Neostigmine[4]Requires proportionally higher doses than neostigmine to achieve equivalent AChE inhibition.
Route of Admin. IP or IVAvoid oral gavage due to erratic absorption of quaternary amines.
Sub-lethal IP Dose 0.5 mg/kg – 2.0 mg/kgInduces measurable peripheral cholinergic signs (fasciculations) without acute respiratory failure.
Vehicle 0.9% Sterile SalineHighly water-soluble; organic solvents (DMSO) are unnecessary and should be avoided.

Experimental Protocols

Protocol 3.1: Formulation of 3-HPTA Bromide for Systemic Injection

Scientific Rationale: 3-HPTA bromide is highly hydrophilic. Using 0.9% physiological saline ensures osmotic balance upon injection, preventing localized tissue necrosis or pain responses that could trigger stress-induced BBB permeability, which would confound peripheral isolation[3].

Step-by-Step Methodology:

  • Equilibration: Allow the lyophilized 3-HPTA bromide powder to reach room temperature in a desiccator to prevent ambient moisture absorption (the bromide salt is hygroscopic).

  • Weighing: Weigh out 10 mg of 3-HPTA bromide using a microbalance.

  • Reconstitution: Dissolve the 10 mg of powder into 10 mL of sterile 0.9% NaCl (Saline) to create a 1.0 mg/mL stock solution . Vortex for 30 seconds until completely clear.

  • Sterilization: Pass the solution through a 0.22 µm PES (polyethersulfone) syringe filter into a sterile, amber glass vial. Note: Amber glass is recommended to prevent potential photolytic degradation over prolonged storage.

  • Working Dilution: For a standard 25 g mouse receiving a 1.0 mg/kg dose, the required injection volume is 10 mL/kg. Dilute the stock solution 1:10 in sterile saline to yield a 0.1 mg/mL working solution . Injecting 250 µL of this working solution delivers exactly 1.0 mg/kg.

Protocol 3.2: Intraperitoneal (IP) Administration and Phenotypic Monitoring

Scientific Rationale: IP injection bypasses gastrointestinal degradation while providing a slower, more sustained absorption profile than IV injection, allowing for accurate temporal monitoring of the "SLUDGE" phenotype (Salivation, Lacrimation, Urination, Defecation, Gastrointestinal distress, Emesis) typical of peripheral cholinergic toxicity.

Step-by-Step Methodology:

  • Preparation: Secure the mouse using the standard scruff technique, exposing the ventral abdomen.

  • Injection: Using a 27-gauge needle, inject the calculated volume (e.g., 250 µL for a 25 g mouse) of the 0.1 mg/mL working solution into the lower right quadrant of the abdomen. Angle the needle at 30 degrees to avoid puncturing the cecum.

  • Observation (0 - 15 mins): Place the mouse in a clear observation arena. Monitor for primary signs of peripheral muscarinic activation: excessive salivation, lacrimation (tearing), and increased defecation.

  • Observation (15 - 30 mins): Monitor for nicotinic activation at the neuromuscular junction. Look for fine muscle fasciculations (involuntary twitching) in the hindlimbs and altered gait.

  • Humane Endpoints: If the dose exceeds the therapeutic window, the primary cause of mortality will be respiratory failure due to bronchiolar constriction and excessive secretions[4]. Have Atropine sulfate (1-2 mg/kg, IP) prepared as a rapid reversal agent for muscarinic toxicity if survival is required for the study design.

Protocol 3.3: Ex Vivo Validation of Peripheral AChE Inhibition

Scientific Rationale: To validate that the in vivo dosing successfully hit its target, researchers must quantify AChE inhibition in peripheral tissues (e.g., skeletal muscle or diaphragm) using a modified Ellman’s assay. Brain tissue should simultaneously be assayed to confirm the absence of central AChE inhibition, validating BBB exclusion.

Step-by-Step Methodology:

  • Tissue Harvesting: Euthanize the mouse via cervical dislocation 30 minutes post-injection (peak plasma concentration). Rapidly dissect the diaphragm (peripheral target) and the whole brain (central non-target).

  • Homogenization: Homogenize tissues on ice in 0.1 M Phosphate Buffer (pH 8.0) containing 1% Triton X-100 (10 mL buffer per 1 g of tissue). Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.

  • Ellman Reaction Setup: In a 96-well microplate, add 10 µL of tissue supernatant, 180 µL of Ellman's Reagent (0.5 mM DTNB in 0.1 M Phosphate Buffer, pH 8.0), and 10 µL of 15 mM Acetylthiocholine iodide (substrate).

  • Kinetic Reading: Immediately read the absorbance at 412 nm using a microplate reader in kinetic mode for 10 minutes at 25°C.

  • Data Interpretation: Calculate the velocity of the reaction (ΔOD/min). A successful 3-HPTA bromide protocol will show a significant reduction in AChE velocity in the diaphragm compared to vehicle-treated controls, but no significant difference in brain AChE velocity.

References

  • PubChem. 3-Hydroxy-N,N,N-trimethylbenzenaminium bromide. National Center for Biotechnology Information. Available at:[Link]

  • Institute of Medicine (US) Committee on Health Effects Associated with Exposures During the Gulf War. Pyridostigmine Bromide - Gulf War and Health. National Center for Biotechnology Information (NCBI Bookshelf). Available at:[Link]

  • U.S. Food and Drug Administration (FDA). Application Number: 204078Orig1s000 (Pharmacology Review). AccessData FDA. Available at:[Link]

  • ResearchGate. Degradation Kinetics of Neostigmine in Solution. Available at:[Link]

Sources

Application Note: High-Throughput Acetylcholinesterase Inhibition Assay Using 3-Hydroxyphenyltrimethylammonium Bromide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic GroundingAcetylcholinesterase (AChE)[1] is a critical hydrolase enzyme responsible for terminating synaptic transmission by rapidly hydrolyzing the neurotransmitter acetylcholine. Inhibitors of AChE are widely utilized in drug development for treatments targeting myasthenia gravis, glaucoma, and neurodegenerative diseases[1][2].

When designing robust enzyme inhibition assays, distinguishing between reversible competitive inhibitors and pseudo-irreversible (carbamylating) inhibitors is paramount. 1[1] is a classic carbamylating inhibitor that covalently modifies the serine hydroxyl at the AChE active site. However, in aqueous solution, neostigmine degrades via ester hydrolysis into 2[2]. Unlike its parent compound, 3-OH PTMA lacks the carbamate group and functions as a purely 3[3] at the anionic site of the enzyme. This unique property makes 3-OH PTMA an ideal reference standard for validating competitive inhibition kinetics without the confounding time-dependent covalent modifications seen with neostigmine.

Assay Principle and Self-Validating Design

This protocol adapts the classic Ellman’s method for a high-throughput 96-well microplate format. The assay relies on the hydrolysis of acetylthiocholine iodide (ATCI) by AChE to produce thiocholine. The free sulfhydryl group of thiocholine immediately reacts with the chromogen 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) to yield the yellow 5-thio-2-nitrobenzoate (TNB) anion, which is quantified kinetically at 412 nm.

Causality in Experimental Design:

  • Kinetic vs. Endpoint Measurement: Kinetic reading is mandatory. It allows the extraction of the initial velocity ( V0​ ), which is required to accurately apply the4[4] to calculate the inhibition constant ( Ki​ ). Endpoint assays risk substrate depletion, leading to non-linear rates and inaccurate IC50​ values.

  • Pre-incubation Step: Because 3-OH PTMA is a 3[3], pre-incubating the enzyme with the inhibitor before adding the substrate ensures that the binding equilibrium is established. If ATCI and 3-OH PTMA are added simultaneously, competitive displacement dynamics will artificially skew the initial velocity.

  • Background Blanking: DTNB can spontaneously hydrolyze or react with non-enzymatic thiols. A self-validating system must include a "No-Enzyme Blank" to subtract background non-enzymatic ATCI hydrolysis.

Mechanism AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine (Intermediate) AChE->Thiocholine Catalysis Inhibitor 3-OH PTMA (Competitive Inhibitor) Inhibitor->AChE Reversible Binding ATCI Acetylthiocholine (Substrate) ATCI->AChE Hydrolysis TNB TNB Anion (Abs 412 nm) Thiocholine->TNB Reacts with DTNB DTNB DTNB (Chromogen) DTNB->TNB Disulfide Cleavage

Fig 1: AChE hydrolysis of ATCI and competitive inhibition by 3-OH PTMA in Ellman's assay.

Materials and Reagents

  • Enzyme: Acetylcholinesterase (e.g., from Electrophorus electricus or recombinant sources). Optimal activity is typically observed near 5[5].

  • Substrate: Acetylthiocholine iodide (ATCI), 15 mM stock in deionized water.

  • Chromogen: DTNB (Ellman's Reagent), 3 mM stock in buffer.

  • Inhibitor: 3-hydroxyphenyltrimethylammonium bromide (3-OH PTMA), serially diluted (e.g., 0.1 µM to 100 µM).

  • Buffer: 5[5], supplemented with 0.01% BSA to stabilize the enzyme and prevent non-specific adsorption to the microplate walls.

Step-by-Step Experimental Protocol

Workflow Prep 1. Reagent Prep Setup 2. Plate Setup Prep->Setup Incubate 3. Pre-Incubate Setup->Incubate Substrate 4. Add ATCI Incubate->Substrate Read 5. Kinetic Read Substrate->Read Analyze 6. Data Analysis Read->Analyze

Fig 2: Step-by-step microplate workflow for the 3-OH PTMA AChE inhibition kinetic assay.

Step 1: Reagent Preparation

  • Prepare the 0.1 M Sodium Phosphate Buffer (pH 8.0). Keep at room temperature (25°C).

  • Reconstitute AChE to a working concentration of 0.2 U/mL in the assay buffer. Note: Keep the enzyme on ice until immediately before use to preserve catalytic integrity.

  • Prepare a 10 mM stock of 3-OH PTMA in DMSO or water, then create a 7-point serial dilution in assay buffer.

Step 2: Microplate Setup (96-Well) To each well of a clear, flat-bottom 96-well plate, add the following in order:

  • 140 µL of 0.1 M Sodium Phosphate Buffer (pH 8.0).

  • 20 µL of 3 mM DTNB solution.

  • 20 µL of 3-OH PTMA at various concentrations (or buffer for the uninhibited control).

  • 10 µL of 0.2 U/mL AChE solution (substitute with 10 µL buffer for the "No-Enzyme Blank").

Step 3: Pre-Incubation Incubate the microplate in the dark at 25°C for exactly 10 minutes. Scientific rationale: This allows the reversible 3-OH PTMA to fully equilibrate with the AChE active site[3].

Step 4: Reaction Initiation Rapidly add 10 µL of 15 mM ATCI substrate to all wells using a multichannel pipette. The final assay volume is 200 µL.

Step 5: Kinetic Measurement Immediately place the plate in a microplate reader. Record the absorbance at 412 nm every 30 seconds for 15 minutes at 25°C. Ensure the reader shakes the plate for 3 seconds before the first read to guarantee homogenous mixing.

Data Analysis and Quantitative Benchmarks

  • Calculate Initial Velocity ( V0​ ): Plot the absorbance at 412 nm versus time (minutes) for each well. Extract the slope of the linear portion of the curve (typically the first 2-5 minutes) to determine ΔA412​/min .

  • Correct for Background: Subtract the slope of the "No-Enzyme Blank" from all sample slopes.

  • Calculate % Inhibition: % Inhibition=(1−V0(control)​V0(inhibitor)​​)×100

  • Determine IC50​ : Plot % Inhibition against the log of the 3-OH PTMA concentration. Fit the data using a non-linear regression (e.g., four-parameter logistic curve).

Table 1: Representative Kinetic and Inhibition Parameters for AChE Assays The following table summarizes established kinetic parameters and IC50​ benchmarks for AChE and related reference inhibitors to aid in assay validation.

Parameter / CompoundValueEnzyme Source / ConditionReference
AChE Optimal pH 8.0Purified AChE[5]
AChE Optimal Temp 40.0 °CPurified AChE[5]
AChE Km​ (ATCI) 0.122 ± 0.06 mMPurified AChE[5]
Edrophonium Chloride IC50​ 0.08 ± 0.006 µMPurified AChE[5]
Tacrine IC50​ 3.4 ± 0.5 µMPurified AChE[5]
Cypermethrin IC50​ 85.0 ± 4.1 µMPurified AChE[5]
3-OH PTMA Ion Concentration 3.0 µM (Tested limit)E. electricus AChE[6]

Note: 3-OH PTMA is structurally analogous to edrophonium (which possesses an ethyl group instead of a methyl group) and exhibits a similar, albeit slightly weaker, reversible competitive inhibition profile[1][3].

References

  • Source: lookchem.
  • Source: nih.
  • Source: researchgate.
  • Source: researchgate.
  • Source: researchgate.
  • Source: researchgate.
  • Source: scribd.
  • Source: scispace.

Sources

Definitive Structural Elucidation of 3-hydroxyphenyltrimethylammonium Bromide: A Multi-technique NMR Spectroscopy Guide

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive application note provides a detailed guide to the structural characterization of 3-hydroxyphenyltrimethylammonium bromide using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We present a logical, step-by-step workflow from sample preparation to one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR data acquisition and interpretation. The causality behind experimental choices is explained, offering field-proven insights for researchers. This guide is designed to serve as an authoritative protocol for the unambiguous structural confirmation of this quaternary ammonium salt and as a framework for the analysis of similar small molecules.

Introduction: The Need for Unambiguous Characterization

3-hydroxyphenyltrimethylammonium bromide, a quaternary ammonium compound[1], is a key organic salt often encountered as a precursor, metabolite, or impurity in pharmaceutical development[2]. Its precise molecular structure, including the meta substitution pattern of the hydroxyl and trimethylammonium groups on the phenyl ring, is critical to its chemical and biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the non-destructive and definitive structural elucidation of such small molecules in solution.[3] It provides unparalleled insight into the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This guide moves beyond a simple listing of techniques to explain the strategic application of a multi-faceted NMR approach for a self-validating structural analysis.

Foundational Principles and Strategic Workflow

The structural puzzle of 3-hydroxyphenyltrimethylammonium bromide is solved by systematically assembling information from various NMR experiments. Each experiment provides a unique piece of the puzzle, and their combined interpretation leads to a single, unambiguous structure.

Our workflow is designed for maximum efficiency and information yield. It begins with simple, rapid 1D experiments to assess sample integrity and identify basic functional groups, and progresses to more complex 2D experiments to establish the precise atomic connectivity.

G cluster_prep Phase 1: Preparation cluster_1D Phase 2: 1D Analysis cluster_2D Phase 3: 2D Connectivity cluster_interp Phase 4: Final Structure SamplePrep Sample Preparation (~15mg in 0.6mL D₂O) InstrumentSetup Instrument Setup (Lock, Shim, Tune) SamplePrep->InstrumentSetup H1_NMR ¹H NMR (Proton Environments & Counts) InstrumentSetup->H1_NMR C13_NMR ¹³C{¹H} NMR (Carbon Environments) H1_NMR->C13_NMR DEPT DEPT-135 (CH, CH₂, CH₃ Phasing) C13_NMR->DEPT COSY ¹H-¹H COSY (H-H Couplings) DEPT->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC Integration Data Integration & Assignment HMBC->Integration Structure Structure Confirmed Integration->Structure

Figure 1: Strategic workflow for NMR-based structural elucidation.

Experimental Protocols

These protocols are designed for a standard 500 MHz NMR spectrometer but can be adapted for other field strengths.

Sample Preparation (Self-Validating Protocol)

The quality of the NMR data is directly dependent on the sample preparation. As an ionic salt, 3-hydroxyphenyltrimethylammonium bromide is readily soluble in polar solvents.

Rationale for Solvent Choice: Deuterium oxide (D₂O) is the solvent of choice. It is an excellent solvent for ionic compounds and its use allows for the unambiguous identification of the exchangeable hydroxyl (-OH) proton. Upon dissolution in D₂O, the -OH proton is replaced by a deuterium atom, causing its signal to disappear from the ¹H NMR spectrum, a technique often called a "D₂O shake".[4]

Protocol:

  • Weigh approximately 10-20 mg of 3-hydroxyphenyltrimethylammonium bromide directly into a clean, dry vial.

  • Add ~0.6 mL of deuterium oxide (D₂O, 99.9% D).

  • Vortex the vial until the sample is fully dissolved. A clear, particulate-free solution is essential.[5]

  • Using a clean glass Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Ensure the sample height in the tube is approximately 4-5 cm to be properly centered in the NMR probe's coil.

  • Cap the NMR tube and label it clearly.

1D NMR Acquisition: ¹H and ¹³C Spectra

¹H NMR Protocol:

  • Insert the sample into the spectrometer.

  • Lock onto the deuterium signal from the D₂O solvent.

  • Shim the magnetic field to achieve optimal homogeneity (narrow, symmetrical solvent peak).

  • Acquire a standard ¹H NMR spectrum using a single 90° pulse experiment.

    • Key Parameters: Spectral width (~12 ppm), relaxation delay (d1) of 2 seconds, 16-32 scans.

    • Solvent Suppression: Apply a presaturation pulse sequence to suppress the residual HDO signal (around 4.7 ppm).

  • Process the data: Apply Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum using the residual HDO peak at 4.79 ppm (at 25 °C).

¹³C{¹H} NMR Protocol:

  • Using the same locked and shimmed sample, switch to the ¹³C nucleus.

  • Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum to single lines for each unique carbon environment.[6]

    • Key Parameters: Spectral width (~220 ppm), relaxation delay (d1) of 2 seconds, 1024-2048 scans (due to the low natural abundance and sensitivity of ¹³C).[6]

  • Process and reference the spectrum.

2D NMR Acquisition: COSY, HSQC, and HMBC

Rationale for 2D NMR: While 1D spectra identify the types and numbers of protons and carbons, 2D experiments reveal the molecular scaffolding by showing which atoms are connected.[7][8]

Protocol (General):

  • Use the same sample and instrument setup.

  • Select the appropriate 2D pulse program (e.g., cosygpppqf for COSY, hsqcedetgpsisp2.3 for edited HSQC, hmbcgplpndqf for HMBC).

  • Acquire the data. 2D experiments take longer than 1D experiments, ranging from 20 minutes to several hours.

    • COSY (¹H-¹H Correlation Spectroscopy): Shows correlations between protons that are spin-spin coupled (typically through 2-3 bonds).[9]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (¹JCH).[10] An "edited" HSQC also reveals the multiplicity of the carbon (CH/CH₃ vs. CH₂).

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds, ²JCH, ³JCH), which is essential for connecting different parts of the molecule.[10]

Data Interpretation and Structural Assignment

The following is an expert analysis of the expected NMR data, which collectively confirms the structure of 3-hydroxyphenyltrimethylammonium bromide.

¹H NMR Spectrum Analysis

The ¹H spectrum is expected to show two distinct regions: the aliphatic and the aromatic.

  • Trimethylammonium Protons (-N⁺(CH₃)₃): A sharp singlet peak is expected around 3.5-3.6 ppm . The strong deshielding effect of the positively charged nitrogen atom shifts this signal significantly downfield compared to a neutral trimethylamine group (which appears around 2.1 ppm)[11]. The integration of this peak will correspond to 9 protons.

  • Aromatic Protons (Ar-H): Four protons on a disubstituted benzene ring will appear in the aromatic region, typically between 7.0 and 8.0 ppm .[4][12] The meta substitution pattern leads to a complex splitting pattern with four distinct signals.

  • Hydroxyl Proton (-OH): The signal for the phenolic proton is often broad and its chemical shift is variable.[4] In D₂O, this signal will not be observed due to H/D exchange, confirming its assignment.

¹³C NMR and DEPT Spectrum Analysis
  • Methyl Carbons (-N⁺(CH₃)₃): A single signal is expected around 55-60 ppm . The three methyl carbons are chemically equivalent. The DEPT-135 experiment will show this as a positive peak (CH₃).

  • Aromatic Carbons (Ar-C): Six distinct signals are expected in the 115-160 ppm range.[13]

    • Four signals will correspond to carbons with attached protons (CH), appearing as positive peaks in a DEPT-135 spectrum.

    • Two signals will correspond to quaternary carbons (C-OH and C-N⁺), which will be absent in a DEPT-135 spectrum. The carbon attached to the electronegative oxygen (C-OH) will be the most downfield signal in the aromatic region.

2D NMR Connectivity Analysis

COSY: This spectrum is key for assigning the aromatic system. It will show cross-peaks connecting adjacent aromatic protons, establishing the spin system of the phenyl ring.

HSQC: This spectrum provides the definitive link between the proton and carbon data. Each aromatic proton signal will show a cross-peak to the signal of the carbon it is directly bonded to. The 9H singlet of the trimethylammonium group will correlate to the single methyl carbon signal.

HMBC: This is the final and most powerful experiment for confirming the overall structure. It reveals long-range connections that piece the molecular fragments together.

Figure 2: Conceptual diagram of key HMBC correlations confirming the connectivity in 3-hydroxyphenyltrimethylammonium bromide.

Key Expected HMBC Correlations:

  • -N⁺(CH₃)₃ Protons to Aromatic Ring: A crucial correlation will be observed from the 9H singlet of the methyl groups to the quaternary carbon to which the ammonium group is attached (C-1, a ²J coupling) and to the two adjacent ortho carbons (C-2 and C-6, a ³J coupling). This definitively connects the side chain to the ring.

  • Aromatic Protons to Other Carbons: Protons on the ring will show correlations to carbons 2 and 3 bonds away, confirming the substitution pattern and completing the assignment of all aromatic carbons. For instance, H-2 should correlate to C-4 and C-6.

Summary of Expected Data

The following table summarizes the anticipated NMR data for 3-hydroxyphenyltrimethylammonium bromide in D₂O.

Assignment¹H δ (ppm)¹H Mult.¹H Integ.¹³C δ (ppm)HSQC CorrelationKey HMBC Correlations
-N⁺(CH₃ )₃~ 3.55s9H~ 56.5YesC-1 (Ar), C-2 (Ar), C-6 (Ar)
C -N⁺(CH₃)₃---~ 140.0NoH-2, H-6, -N⁺(CH₃)₃
C -2-H~ 7.65s1H~ 119.5YesC-4, C-6, C-1
C -OH---~ 158.0NoH-2, H-4
C -4-H~ 7.20d1H~ 122.0YesC-2, C-6, C-5
C -5-H~ 7.50t1H~ 131.0YesC-1, C-3
C -6-H~ 7.40d1H~ 118.0YesC-2, C-4, C-1

Note: Chemical shifts (δ) are predictive and may vary slightly based on concentration and exact experimental conditions. Multiplicity (Mult.): s=singlet, d=doublet, t=triplet. Integration (Integ.) refers to the relative number of protons.

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, the complete and unambiguous structural assignment of 3-hydroxyphenyltrimethylammonium bromide can be achieved with high confidence. The combination of ¹H and ¹³C spectra provides a census of all proton and carbon environments, while COSY, HSQC, and HMBC experiments definitively establish the molecular connectivity. This integrated NMR approach represents a robust, self-validating system essential for the rigorous characterization required in research and drug development.

References

  • University of California, Davis. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

  • Bagdi, P., et al. (2026). Role of NMR Techniques in Identification and Evaluation of Antioxidant Phenolic and Flavonoid Phytochemicals. International Journal of Pharmacy & Industrial Research, 15(1), 56-61. [Link]

  • Christophoridou, S., et al. (2009). Detection and quantification of phenolic compounds in olive oil by high resolution 1H nuclear magnetic resonance spectroscopy. Journal of Agricultural and Food Chemistry, 57(4), 1159-1166. [Link]

  • Jadhav, M. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]

  • Dais, P., & Hatzakis, E. (2006). Novel Approach to the Detection and Quantification of Phenolic Compounds in Olive Oil Based on 31P Nuclear Magnetic Resonance Spectroscopy. Journal of Agricultural and Food Chemistry, 54(3), 675-682. [Link]

  • Singh, A., & Kumar, S. (2016). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. ResearchGate. [Link]

  • Alonso-Salces, R. M., et al. (2019). NMR Spectroscopy: A powerful tool for the analysis of polyphenols in extra virgin olive oil. SciSpace. [Link]

  • Anu A. S. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. ANUCHEM. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15383, 3-Hydroxy-N,N,N-trimethylbenzenaminium bromide. [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of N,N-dimethylmethanamine (trimethylamine). [Link]

  • University of California, Davis. (2024, November 12). 14: COSY. Chemistry LibreTexts. [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15384, 3-hydroxy-N,N,N-trimethylbenzenaminium. [Link]

  • Columbia University NMR Core Facility. HSQC and HMBC. [Link]

  • University of Cambridge. (2011, February 16). NMR Sample Preparation Guidelines. [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. [Link]

  • Indian Institute of Technology Kanpur. 13C NMR spectroscopy • Chemical shift. [Link]

Sources

Troubleshooting & Optimization

Optimizing mobile phase conditions for 3-hydroxyphenyltrimethylammonium bromide HPLC analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with quantifying 3-hydroxyphenyltrimethylammonium bromide (3-OH PTMA).

As the primary hydrolytic degradation product of neostigmine bromide[1], 3-OH PTMA presents a significant analytical challenge. It is a highly polar, permanently charged quaternary ammonium compound. Standard reversed-phase (RP) chromatography will inevitably fail, resulting in void-volume elution and severe peak tailing. This guide provides field-proven, mechanistically grounded solutions using Ion-Pairing Reversed-Phase HPLC (IP-RPHPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

Part 1: Strategic Method Selection

Before optimizing mobile phase conditions, you must align your chromatographic mode with your detection strategy.

G A Analyte: 3-OH PTMA (Permanently Charged Quaternary Amine) B Primary Detection Method? A->B C UV/Vis Detection B->C D Mass Spectrometry (LC-MS) B->D E Ion-Pairing RPHPLC (e.g., 1-Octanesulfonate) C->E High Salt Tolerance F HILIC (e.g., Zwitterionic Column) D->F Requires Volatile Buffers

Workflow for selecting the optimal HPLC mode for 3-OH PTMA analysis based on detection requirements.

Part 2: Ion-Pairing RPHPLC (UV Detection)

When utilizing UV detection, IP-RPHPLC is the gold standard for quaternary amines[2]. By introducing an anionic surfactant into the mobile phase, we neutralize the permanent positive charge of 3-OH PTMA, creating a hydrophobic complex that readily partitions into a standard C18 stationary phase[3].

Q: Why does 3-OH PTMA exhibit extreme peak tailing on standard C18 columns, and how does the mobile phase fix this?

A: Peak tailing for quaternary amines is driven by secondary electrostatic interactions. While the primary retention mechanism on a C18 column is hydrophobic partitioning, the silica support contains residual silanol groups (Si-OH). Above pH 4.5, these silanols deprotonate into negatively charged silanoxanes (Si-O⁻). The permanently positive 3-OH PTMA binds strongly to these sites, causing peak smearing.

The Causality of the Fix:

  • Ion-Pairing Reagent: Adding an alkyl sulfonate (e.g., 5-10 mM sodium 1-octanesulfonate) forms a neutral, hydrophobic ion-pair with the analyte, masking its charge[3].

  • Acidic Buffering: Adjusting the mobile phase to pH 3.0 (using phosphoric acid) forces residual silanols back into their neutral, protonated state (Si-OH), eliminating the secondary cation-exchange interactions.

Mechanism A 3-OH PTMA (Cationic) C Neutral Hydrophobic Complex A->C Electrostatic Binding B Alkyl Sulfonate (Anionic Ion-Pair) B->C D C18 Stationary Phase Retention C->D Hydrophobic Partitioning

Mechanistic drivers of 3-OH PTMA retention in Ion-Pairing Reversed-Phase Liquid Chromatography.

Protocol 1: Preparation and Validation of IP-RPHPLC Mobile Phase

This protocol utilizes a self-validating system to ensure phase equilibrium prior to sample injection.

  • Aqueous Phase Preparation: Dissolve 5.0 mM sodium 1-octanesulfonate and 10.0 mM Triethylamine (TEA) in 1000 mL of HPLC-grade water. Scientific Rationale: TEA acts as a sacrificial amine, outcompeting 3-OH PTMA for any remaining active silanol sites.

  • pH Adjustment: Adjust the aqueous solution to exactly pH 3.0 using orthophosphoric acid.

    • Critical Rule: Never adjust the pH after adding the organic modifier. The apparent pH (pH*) in mixed aqueous-organic solvents shifts non-linearly, destroying method reproducibility.

  • Filtration: Vacuum filter through a 0.22 µm hydrophilic membrane.

  • Blending: Mix the aqueous buffer with Acetonitrile (ACN) at a ratio of 75:25 (v/v) for isocratic elution.

  • Self-Validation Checkpoint (System Equilibration):

    • Pump the mobile phase through the C18 column at 1.0 mL/min.

    • Monitor the UV baseline at 210 nm.

    • Validation Gate: Do not inject samples until the baseline drift is < 1 mAU/min and system backpressure fluctuations are < 2% over a 15-minute window. IP reagents require up to 40 column volumes to fully saturate the stationary phase.

Part 3: HILIC Optimization (LC-MS Compatibility)

If your workflow requires LC-MS, ion-pairing reagents like alkyl sulfonates are strictly prohibited, as they cause catastrophic ion suppression in Electrospray Ionization (ESI) and contaminate the MS source[4]. Instead, Hydrophilic Interaction Liquid Chromatography (HILIC) must be employed.

Q: How do I retain 3-OH PTMA without ion-pairing reagents for LC-MS?

A: By inverting the chromatographic paradigm. In HILIC, the stationary phase is highly polar (e.g., a zwitterionic sulfobetaine phase), and the mobile phase is highly organic (typically >70% ACN)[5].

The primary retention mechanism is the partitioning of the polar 3-OH PTMA into a stagnant, water-enriched layer immobilized on the surface of the stationary phase[6]. Because 3-OH PTMA is heavily hydrated, it prefers this aqueous layer over the bulk organic mobile phase, resulting in strong retention.

Q: What are the critical mobile phase parameters for Zwitterionic HILIC?

A: A zwitterionic stationary phase contains both strongly acidic (sulfonic acid) and strongly basic (quaternary ammonium) groups in a 1:1 ratio, resulting in a net-zero surface charge[6]. To optimize the mobile phase for 3-OH PTMA:

  • Organic Modifier: Acetonitrile is mandatory. Methanol disrupts the water-enriched layer due to its high hydrogen-bonding capacity.

  • Buffer Salt: Use 10–20 mM Ammonium Formate. The salt is required to disrupt secondary electrostatic interactions between the analyte and the zwitterionic ligands. Without sufficient buffer concentration, 3-OH PTMA will exhibit poor peak shape.

  • Buffer pH: Adjust the aqueous portion to pH 3.0–4.0 using formic acid. This ensures the phenolic hydroxyl group of 3-OH PTMA remains protonated and neutral, simplifying the retention mechanism solely to the quaternary amine.

Protocol 2: LC-MS Compatible HILIC Mobile Phase & Equilibration
  • Buffer Stock: Prepare a 100 mM Ammonium Formate stock solution in HPLC-grade water. Adjust to pH 3.5 with LC-MS grade Formic Acid.

  • Mobile Phase A (Aqueous): Dilute the stock to 20 mM Ammonium Formate in water.

  • Mobile Phase B (Organic): Prepare a solution of 90% ACN / 10% Water containing a final concentration of 20 mM Ammonium Formate. Scientific Rationale: Maintaining constant buffer ionic strength across both mobile phases during a gradient prevents baseline shifts and MS signal fluctuations[4].

  • Self-Validation Checkpoint (HILIC Equilibration):

    • Flush the zwitterionic column with 50% A / 50% B for 20 column volumes to fully hydrate the stationary phase.

    • Shift to initial gradient conditions (e.g., 5% A / 95% B).

    • Validation Gate: Inject a standard. The column is equilibrated only when the retention time of 3-OH PTMA varies by < 0.05 minutes across three consecutive injections. HILIC phases are notoriously slow to equilibrate; rushing this step guarantees retention time drift.

Part 4: Quantitative Data & Troubleshooting

Table 1: Quantitative Comparison of Mobile Phase Parameters
ParameterIP-RPHPLC (UV Detection)Zwitterionic HILIC (LC-MS)
Stationary Phase Endcapped C18 (e.g., 5 µm, 100Å)Sulfobetaine Zwitterionic (e.g., 3 µm, 200Å)
Aqueous Buffer 10 mM TEA + Phosphoric Acid10-20 mM Ammonium Formate + Formic Acid
Optimal pH (Aq) 3.0 (Suppresses silanol ionization)3.5 (Maintains analyte phenolic protonation)
Organic Modifier 20 - 40% Acetonitrile70 - 95% Acetonitrile
Additives 5-10 mM Sodium 1-octanesulfonateNone (Rely on buffer ionic strength)
Equilibration Time ~40 Column Volumes~20-30 Column Volumes (Hydration dependent)
Table 2: Troubleshooting Matrix for 3-OH PTMA Analysis
Observed SymptomChromatographic ModeMechanistic CauseCorrective Action
Extreme Peak Tailing IP-RPHPLCUnsuppressed silanol interactions.Verify aqueous buffer pH is exactly 3.0. Increase TEA concentration to 15 mM.
Retention Time Drift (Decreasing) IP-RPHPLCDepletion of ion-pairing reagent on column.Ensure IP reagent is present in both Mobile Phase A and B. Increase equilibration time.
Peak Splitting / Broadening HILICInjection solvent mismatch.Critical: Dilute the sample in at least 70% ACN. Injecting highly aqueous samples in HILIC disrupts the water layer, causing peak distortion.
Loss of MS Signal HILICIon suppression from salt clustering.Reduce Ammonium Formate concentration to 10 mM. Ensure source temperature is adequate for high-aqueous gradients.

References

  • [1] [The structure of degradation products of neostigmine bromide] - PubMed. National Institutes of Health (NIH). Available at:[Link]

  • [5] Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Institutes of Health (NIH). Available at:[Link]

  • [4] Rapid Separation of Paraquat and Diquat Using Hydrophilic Interaction Chromatography (HILIC) with LC/MS Detection. Agilent Technologies. Available at:[Link]

  • [2] Supramolecular Solvent-Based Liquid Phase Microextraction Combined with Ion-Pairing Reversed-Phase HPLC for the Determination of Quats. MDPI. Available at:[Link]

  • [6] Advances in the understanding of stationary phases for HILIC. LCGC International. Available at:[Link]

  • [3] Use of Ion-pairing for High Performance Liquid Chromatography of Alkaloids and Quarternary Ammonium Compounds. South Dakota State University. Available at:[Link]

Sources

Technical Support Center: Troubleshooting Extraction Recovery for 3-Hydroxyphenyltrimethylammonium Bromide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the isolation of 3-hydroxyphenyltrimethylammonium bromide (3-OH PTMA) from complex biological matrices.

As a primary, active quaternary ammonium metabolite of the anticholinesterase drug neostigmine, 3-OH PTMA presents severe analytical challenges[1]. Its permanent positive charge and extreme polarity frequently result in negligible extraction recoveries (<20%) when using standard protocols. This guide synthesizes mechanistic causality with field-proven, self-validating methodologies to help you optimize your recovery rates.

FAQ 1: Fundamental Extraction Challenges

Q: Why am I getting near-zero recovery of 3-OH PTMA using standard Reversed-Phase (C18) or Strong Cation Exchange (SCX) SPE cartridges?

A: The root cause lies in the physicochemical properties of quaternary amines. Standard methods fail due to two distinct mechanistic reasons:

  • Reversed-Phase (C18) Failure: 3-OH PTMA is permanently ionized and highly lipophobic. It lacks sufficient hydrophobicity to partition onto a non-polar C18 silica stationary phase, leading to immediate analyte breakthrough during the sample loading or initial aqueous wash steps.

  • SCX Irreversible Binding: Strong Cation Exchange (SCX) sorbents utilize sulfonic acid functional groups that remain negatively charged across the entire practical pH range (pH 1–14). Because the quaternary amine's positive charge is also independent of pH, the ionic interaction between the analyte and the sorbent cannot be neutralized. This results in irreversible binding—the analyte is trapped on the column and cannot be eluted[2].

The Solution: You must transition to a Weak Cation Exchange (WCX) mixed-mode sorbent or utilize Liquid Ion-Pair Extraction .

FAQ 2: Solid-Phase Extraction (SPE) Optimization

Q: How does Weak Cation Exchange (WCX) solve the irreversible binding issue, and how do I design a self-validating protocol?

A: WCX sorbents utilize carboxylic acid functional groups with a pKa of approximately 4.8. At a neutral pH (pH 7.0), these groups are deprotonated (negatively charged) and strongly retain the quaternary amine. During the elution step, an acidic solvent (e.g., 5% formic acid) drops the pH well below the sorbent's pKa. This protonates and neutralizes the carboxylic acid groups on the sorbent, breaking the ionic bond and releasing the permanently charged 3-OH PTMA into the eluent[2].

Self-Validating WCX SPE Protocol

Validation Check: To ensure system trustworthiness, collect and analyze the load and wash fractions during your first run. If 3-OH PTMA is detected in these fractions, your loading pH is too low, and the sorbent is not fully ionized.

  • Matrix Pre-treatment: Dilute 200 µL of plasma with 200 µL of 50 mM ammonium acetate buffer (pH 7.0).

    • Causality: This disrupts protein binding and ensures the sample pH is >2 units above the sorbent pKa, guaranteeing the sorbent is fully negatively charged for maximum retention.

  • Conditioning: Pass 1 mL of 100% Methanol, followed by 1 mL of 50 mM ammonium acetate (pH 7.0) through the WCX cartridge.

  • Loading: Apply the diluted plasma sample at a controlled flow rate of 1–2 mL/min.

  • Interference Wash 1 (Aqueous): Wash with 1 mL of 5% Methanol in water.

    • Causality: Removes endogenous salts and highly polar interferences.

  • Interference Wash 2 (Organic): Wash with 1 mL of 100% Methanol.

    • Causality: Removes neutral and hydrophobic lipids (e.g., phospholipids). The analyte remains locked to the sorbent via ionic bonds.

  • Elution: Elute with 1 mL of 5% Formic Acid in Methanol.

    • Causality: The low pH neutralizes the sorbent, releasing the target analyte[2].

  • Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in your LC-MS/MS mobile phase.

WCX_Workflow A Plasma Sample (Contains 3-OH PTMA) B Pre-treatment Dilute 1:1 with 50mM NH4OAc (pH 7.0) A->B C Condition & Equilibrate MeOH, then NH4OAc Buffer B->C D Load Sample Analyte binds via Cation Exchange C->D E Interference Wash 1. Aqueous Buffer 2. 100% Methanol D->E F Elution 5% Formic Acid in Methanol (Neutralizes Sorbent) E->F G Evaporate, Reconstitute & LC-MS/MS F->G

Workflow for Weak Cation Exchange (WCX) SPE of Quaternary Amines.

FAQ 3: Alternative Extraction Modalities

Q: I do not have access to WCX cartridges. Can I use Liquid-Liquid Extraction (LLE) for plasma samples?

A: Standard LLE will fail because 3-OH PTMA is entirely lipophobic. However, you can utilize Liquid Cation Exchange (Ion-Pair Extraction) . By introducing a bulky, lipophilic anion such as sodium tetraphenylborate (NaTPB), you can form a neutral, hydrophobic ion-pair complex with the 3-OH PTMA cation. This complex is sufficiently lipophilic to partition into organic solvents[1].

Self-Validating Ion-Pair LLE Protocol
  • Matrix Buffering: Add 50 µL of plasma to a microcentrifuge tube. Add 10 µL of 0.1 M NaOH to adjust the pH.

  • Ion-Pairing Reagent: Add 100 µL of ethyl-butyl ketone containing 20 mg/mL sodium tetraphenylborate[1].

  • Partitioning: Vortex vigorously for 5 minutes.

    • Causality: High-shear mixing maximizes the surface area between the aqueous and organic phases, driving the thermodynamic formation of the ion-pair and its subsequent organic partitioning.

  • Separation: Centrifuge at 10,000 x g for 5 minutes. Carefully extract 50 µL of the upper organic layer for downstream analysis.

IonPair_Mech A 3-OH PTMA Cation (Permanent + Charge) C Neutral Ion-Pair Complex (Hydrophobic) A->C B Sodium Tetraphenylborate (Bulky Lipophilic Anion) B->C D Partition into Organic Phase (e.g., Ethyl-Butyl Ketone) C->D

Mechanism of Liquid Ion-Pair Extraction for 3-OH PTMA.

FAQ 4: Matrix Effects & Signal Suppression

Q: My recovery is still appearing low, but I suspect it might be a matrix effect rather than an extraction loss. How do I differentiate and correct this?

A: Plasma extracts often contain residual phospholipids that cause severe ion suppression in the MS electrospray ionization (ESI) source. What appears to be poor extraction recovery may actually be signal quenching.

  • Self-Validation (Post-Column Infusion): Infuse a constant stream of pure 3-OH PTMA into the mass spectrometer while injecting a blank plasma extract from your method. A sudden dip in the baseline signal indicates matrix suppression at that specific retention time.

  • Correction Strategy: Always use a structurally similar internal standard to mathematically correct for both extraction losses and matrix effects. If a stable isotope-labeled (SIL) standard is unavailable, structural analogs like edrophonium or 3-hydroxy-N-methylpyridinium (3-OHNMP) are proven, authoritative internal standards for neostigmine metabolites[3].

Quantitative Data Summary: Extraction Method Comparison

Extraction StrategyPrimary MechanismEst. Absolute Recovery (%)Typical RSD (%)Key AdvantageMajor Limitation
Weak Cation Exchange (WCX) SPE Hydrophobic + Ionic Binding85 - 95%< 10%Highest purity, removes phospholipidsRequires multi-step pH optimization
Liquid Ion-Pair Extraction Lipophilic complex formation70 - 85%10 - 15%Fast, no SPE cartridges requiredEmulsion risks, lower extract purity
Strong Cation Exchange (SCX) SPE Irreversible Ionic Binding< 5%N/ANone for quaternary aminesAnalyte cannot be eluted
Standard Reversed-Phase (C18) Hydrophobic Partitioning< 10%N/ACheap, universalAnalyte breaks through in wash

References

  • Title: Simplifying Solid-Phase Extraction Method Development: Exploring the Use of Software Source: chromatographyonline.com URL: [Link]

  • Title: The relationship between the pharmacokinetics, cholinesterase inhibition and facilitation of twitch tension of the quaternary ammonium anticholinesterase drugs Source: scispace.com (Originally published in Br J Pharmacol) URL: [Link]

  • Title: Investigations into the distribution of neohistamine methylsulfate in the organism of the warm blooded animals following its intragastric administration Source: researchgate.net URL: [Link]

Sources

Technical Support Center: Optimizing Storage Conditions to Prevent 3-Hydroxyphenyltrimethylammonium Bromide Oxidation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who struggle with the degradation of 3-hydroxyphenyltrimethylammonium bromide (3-HPTA). Often generated as the primary ester hydrolysis product of neostigmine bromide, 3-HPTA contains a highly stable quaternary ammonium core but a highly vulnerable phenolic hydroxyl group ([1]).

When exposed to suboptimal storage conditions, this phenol undergoes rapid auto-oxidation, compromising experimental reproducibility and analytical integrity. This guide provides field-proven, self-validating protocols and mechanistic insights to arrest this oxidative pathway.

Section 1: Troubleshooting FAQs & Causality Analysis

Q1: Why did my 3-HPTA stock solution turn pink or brown overnight? Causality: Discoloration is a classic visual indicator of phenolic oxidation. While the quaternary ammonium moiety is stable, the phenolic -OH group is highly susceptible to radical-induced oxidation. In the presence of dissolved oxygen, UV light, or trace transition metals, the phenol oxidizes into highly conjugated quinone-like derivatives ([2]). These conjugated systems absorb visible light, resulting in a pink, red, or brown hue. Solution: Discard discolored solutions. To prevent this, solutions must be prepared in degassed buffers and stored in amber vials to block UV-induced radical initiation.

Q2: What is the optimal pH for storing 3-HPTA solutions, and why? Causality: pH is the single most critical variable in preventing 3-HPTA oxidation. The phenolic hydroxyl group has a pKa of approximately 8 to 10. In neutral to alkaline conditions (pH > 7.0), the phenol deprotonates to form a phenoxide anion. The phenoxide anion is significantly more electron-rich and reactive than the protonated phenol, exponentially increasing its susceptibility to electrophilic attack and auto-oxidation ([3]). Solution: Maintain the solution at an acidic pH (4.5 to 5.0). Using a 0.1 M acetate buffer (pH 4.9) ensures the phenol remains fully protonated, thereby sterically and electronically shielding the aromatic ring from oxidative degradation.

Q3: Can I use Polyethylene Glycol (PEG) to enhance the solubility of my stock? Causality: No. While co-solvents are often used in drug formulation, empirical stability-indicating LC-MS studies demonstrate that Polyethylene Glycol 400 (PEG 400) has an adverse effect on the stability of phenolic quaternary ammonium compounds ([3]). PEG can contain trace peroxides from its own auto-oxidation, which act as primary oxidants for the phenol. Solution: If a co-solvent is absolutely necessary, use Propylene Glycol, which has been shown to enhance the stability of these solutions at pH 4.9 without introducing oxidative stress.

Section 2: Quantitative Storage Parameters

To facilitate quick reference, the following table summarizes the quantitative parameters for optimizing 3-HPTA storage, derived from accelerated degradation kinetics and forced degradation assays ([4]).

ParameterSub-Optimal ConditionOptimal ConditionScientific Rationale
pH > 7.0 (Alkaline)4.5 – 5.0 (Acidic)Prevents deprotonation to the highly reactive phenoxide anion.
Buffer System Phosphate (pH 7.4)0.1 M Acetate (pH 4.9)Acetate provides robust buffering in the optimal acidic range.
Temperature 25°C (Room Temp)2°C – 8°CLowers kinetic energy, reducing the rate of pseudo-first-order degradation.
Atmosphere Ambient AirArgon/Nitrogen OverlayDisplaces dissolved O₂, arresting auto-oxidation pathways.
Light Exposure Clear GlassAmber Glass / FoilPrevents UV-catalyzed radical initiation.
Co-Solvents PEG 400Propylene GlycolPEG introduces trace peroxides; Propylene glycol stabilizes the matrix.
Section 3: Self-Validating Experimental Protocols
Protocol A: Preparation of an Oxidation-Resistant 3-HPTA Stock Solution

This methodology ensures that the prepared solution validates its own stability by remaining colorless and analytically pure over its shelf life.

  • Buffer Preparation & Degassing: Prepare a 0.1 M Sodium Acetate buffer and adjust the pH to 4.9 using glacial acetic acid. Sparge the buffer with high-purity Argon gas for 30 minutes to displace dissolved oxygen.

  • Chelation (Optional but Recommended): Add 0.01% (w/v) EDTA to the buffer to sequester trace transition metals (e.g., Cu²⁺, Fe³⁺) that catalyze phenolic oxidation. Alternatively, 0.1% ascorbic acid can be added as a sacrificial antioxidant.

  • Dissolution: Weigh the required mass of 3-hydroxyphenyltrimethylammonium bromide using an analytical balance. Dissolve the powder in the degassed buffer to achieve the target concentration (e.g., 10 mg/mL).

  • Inert Overlay & Aliquoting: Transfer the solution into pre-sterilized, amber glass HPLC vials. Before sealing, gently blow a stream of Argon over the headspace of the vial for 5 seconds.

  • Capping & Storage: Seal immediately with PTFE-lined caps. Store strictly at 2°C – 8°C.

  • Internal Validation Step: Analyze an aliquot via RP-UPLC (Waters BEH C-18 column, 220 nm UV detection) at Day 0 and Day 7 to confirm the absence of degradation products and establish a baseline purity profile ([4]).

Protocol B: Forced Degradation Assay (Troubleshooting Control)

To verify if your current laboratory setup or analytical method can accurately detect oxidation, run this accelerated stress test as a positive control.

  • Prepare 1 mg/mL 3-HPTA in 0.1 N NaOH (Alkaline stress) and a separate batch in 3% H₂O₂ (Oxidative stress) ([2]).

  • Incubate both solutions at 40°C for 24 hours.

  • Visual Validation: Observe color change (a shift from clear to pink/brown confirms gross oxidation).

  • Analytical Validation: Analyze via LC-MS to identify the specific quinone degradation products. This validates your chromatographic method's sensitivity to oxidative degradants.

Section 4: Mechanistic Visualization

The following diagram illustrates the causality of 3-HPTA oxidation and the specific points where our optimized storage conditions intervene to arrest degradation.

G A 3-Hydroxyphenyltrimethylammonium (Protonated Phenol) B Alkaline pH (>7.0) Deprotonation A->B pH increase C Phenoxide Anion (Highly Reactive) B->C D O2 / UV Light / Metals (Oxidative Stress) C->D Exposure E Quinone Derivatives (Pink/Brown Discoloration) D->E Oxidation F Intervention 1: pH 4.5-5.0 Buffer F->A Maintains Protonation G Intervention 2: Argon Overlay & Amber Vials G->D Blocks Oxidants

Mechanistic pathway of 3-HPTA phenolic oxidation and targeted stabilization interventions.

References
  • PubChem. "3-Hydroxy-N,N,N-trimethylbenzenaminium bromide | C9H14BrNO | CID 15383." National Center for Biotechnology Information. URL:[Link]

  • Makkar, R., et al. "Development and Validation of a Stability-indicating Method for Neostigmine Bromide: Separation, Identification and Characterization of Degradation Product using LC-MS and ESI-Q-TOF-MS/MS." ResearchGate. URL:[Link]

  • Grover, P., et al. "Development and Validation of a Stability-indicating Method for Neostigmine Bromide." Indian Journal of Pharmaceutical Education and Research / Semantic Scholar. URL:[Link]

Sources

Validation & Comparative

A Comparative Efficacy Analysis for Drug Development Professionals: 3-Hydroxyphenyltrimethylammonium Bromide vs. Neostigmine Bromide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of 3-hydroxyphenyltrimethylammonium bromide and neostigmine bromide, two compounds intrinsically linked in the field of cholinergic pharmacology. For researchers, scientists, and drug development professionals, a nuanced understanding of their relationship, individual properties, and comparative efficacy is paramount for innovation in therapeutics targeting the cholinergic system. While neostigmine bromide is a well-established acetylcholinesterase (AChE) inhibitor, 3-hydroxyphenyltrimethylammonium is a crucial component of its structure and a key player in its mechanism of action. This guide will dissect their roles, compare their effects, and provide the experimental frameworks necessary for their evaluation.

Foundational Chemistry and Structural Relationship

At first glance, the names suggest two distinct entities. However, the chemical structure of neostigmine bromide reveals that 3-hydroxyphenyltrimethylammonium is, in fact, the leaving group of the neostigmine molecule after it has carbamoylated the acetylcholinesterase enzyme. Neostigmine bromide is the complete, active drug molecule.

Table 1: Comparative Chemical Properties

Property3-Hydroxyphenyltrimethylammonium BromideNeostigmine Bromide
IUPAC Name 3-hydroxy-N,N,N-trimethylbenzenaminium bromide[1]3-[[(dimethylamino)carbonyl]oxy]-N,N,N-trimethylbenzenaminium bromide[2]
Molecular Formula C₉H₁₄BrNO[1]C₁₂H₁₉BrN₂O₂[2]
Molecular Weight 232.12 g/mol 303.20 g/mol [2]
Chemical Structure A phenolic ring with a quaternary ammonium group.A carbamate ester of 3-hydroxyphenyltrimethylammonium.[3]

Mechanism of Action: A Tale of Two Moieties

Both compounds exert their influence at the cholinergic synapse, but their roles are distinct. The primary mechanism of neostigmine is the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[4][5] By inhibiting AChE, neostigmine increases the concentration and duration of action of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[5][6][7]

The interaction of neostigmine with AChE is a two-step process:

  • Binding: Neostigmine binds to the anionic and esteratic sites of the AChE enzyme.[4]

  • Carbamoylation: The dimethylcarbamoyl group of neostigmine is transferred to a serine residue in the active site of AChE, forming a carbamoylated enzyme. This process releases the 3-hydroxyphenyltrimethylammonium moiety.

The carbamoylated enzyme is much more stable and hydrolyzes at a significantly slower rate than the acetylated enzyme (which is formed during the breakdown of acetylcholine). This prolonged inactivation of AChE is the basis of neostigmine's therapeutic effect.

cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Activates Neostigmine Neostigmine Neostigmine->AChE Inhibits Choline_Acetate Choline + Acetate AChE->Choline_Acetate Carbamoylated_AChE Carbamoylated AChE (Inactive) AChE->Carbamoylated_AChE Forms OH_PTMA 3-Hydroxyphenyl- trimethylammonium AChE->OH_PTMA Releases

Caption: Mechanism of Neostigmine at the Cholinergic Synapse.

Comparative Efficacy: In Vitro Analysis

The potency of an AChE inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[6] A lower IC50 value indicates a higher potency.

Table 2: In Vitro Efficacy against Acetylcholinesterase

CompoundIC50 Value (Human)Notes
Neostigmine ~0.062 µMA potent, reversible inhibitor of acetylcholinesterase.[8]
3-Hydroxyphenyltrimethylammonium Not applicable as a direct inhibitorThis molecule is a product of the enzymatic reaction with neostigmine, not the primary inhibiting agent. Its own inhibitory capacity against AChE is negligible compared to the parent compound.

It is a common misconception to directly compare the efficacy of neostigmine with 3-hydroxyphenyltrimethylammonium as if they were two independent drug candidates. The efficacy of neostigmine is a function of its ability to carbamoylate the AChE enzyme, a process that inherently involves the release of the 3-hydroxyphenyltrimethylammonium group.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

To determine the IC50 values of novel AChE inhibitors and compare them to a standard like neostigmine, the spectrophotometric method developed by Ellman is widely employed.[9][10]

Principle: This assay measures the activity of AChE by quantifying the production of thiocholine. Acetylthiocholine is used as a substrate, which is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring its absorbance at 412 nm.[6][10]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Prepare stock solutions of acetylcholinesterase, acetylthiocholine iodide, DTNB, and the test inhibitor (e.g., neostigmine bromide) in the phosphate buffer.

  • Assay Setup (96-well plate):

    • To each well, add 140 µL of the phosphate buffer.

    • Add 10 µL of the AChE solution (e.g., 1 U/mL).

    • Add 10 µL of various concentrations of the test inhibitor. For the control wells, add 10 µL of the buffer.

    • Incubate the plate for 10-15 minutes at 25°C.[11]

  • Reaction Initiation and Measurement:

    • Add 10 µL of DTNB solution (e.g., 10 mM) to each well.[11]

    • Initiate the reaction by adding 10 µL of acetylthiocholine iodide solution (e.g., 14 mM).[11]

    • Immediately start measuring the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • The percent inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

cluster_workflow IC50 Determination Workflow Prep Prepare Reagents (Buffer, AChE, DTNB, Substrate, Inhibitor) Plate Plate Setup (96-well) - Add Buffer, AChE, Inhibitor - Incubate Prep->Plate React Initiate Reaction - Add DTNB - Add Substrate (Acetylthiocholine) Plate->React Measure Measure Absorbance (412 nm) Over Time React->Measure Analyze Data Analysis - Calculate Reaction Rates - Determine % Inhibition - Plot Dose-Response Curve Measure->Analyze IC50 Determine IC50 Value Analyze->IC50

Caption: Workflow for IC50 Determination via Ellman's Assay.

In Vivo Efficacy and Therapeutic Applications

The in vivo efficacy of neostigmine bromide is well-documented across various clinical applications. These effects are a direct consequence of its AChE inhibitory action.

Common In Vivo Models for Evaluation:

  • Reversal of Neuromuscular Blockade: Assessing the ability to reverse the effects of non-depolarizing muscle relaxants used during surgery.[5][12][13]

  • Myasthenia Gravis Models: Animal models that mimic the muscle weakness characteristic of myasthenia gravis.[5][14]

  • Cognitive Enhancement Models: Evaluating improvements in learning and memory in models of cognitive impairment, such as those induced by scopolamine.[15][16]

Table 3: Clinical Applications and In Vivo Effects

Application3-Hydroxyphenyltrimethylammonium BromideNeostigmine Bromide
Myasthenia Gravis Not used therapeutically.Used to improve muscle strength by increasing acetylcholine at the neuromuscular junction.[12][14][17]
Reversal of Neuromuscular Blockade Not used therapeutically.Administered post-surgery to reverse the effects of non-depolarizing muscle relaxants.[5][12][17][18]
Ogilvie's Syndrome (Acute Colonic Pseudo-obstruction) Not used therapeutically.Used to manage colonic dilatation.[17]
Postoperative Urinary Retention Not used therapeutically.Used to treat urinary retention without obstruction.[17][18][19]

A systematic review and meta-analysis of 14 studies involving 2,109 patients concluded that neostigmine can effectively and safely enhance neuromuscular recovery from non-depolarizing muscle relaxants in patients under general anesthesia.[20] The analysis showed that neostigmine reduced the length of stay in the post-anesthesia care unit and the time to extubation.[20]

Side Effect Profile and Safety Considerations

The side effects of neostigmine are primarily due to the excessive stimulation of muscarinic and nicotinic receptors resulting from increased acetylcholine levels.[21] Since 3-hydroxyphenyltrimethylammonium is a component of neostigmine, its safety profile is intrinsically linked to the administration of the parent drug.

Table 4: Comparative Side Effect Profiles

Side Effect Category3-Hydroxyphenyltrimethylammonium BromideNeostigmine Bromide
Muscarinic Effects (Common) Not administered directly, but its presence is associated with neostigmine's action.Increased salivation, lacrimation, gastrointestinal distress (nausea, vomiting, diarrhea, abdominal cramps), sweating, and bradycardia (slow heart rate).[17][19][21][22]
Nicotinic Effects Not administered directly.Muscle cramps and twitching.[22] In cases of overdose, can lead to muscle weakness and respiratory distress (cholinergic crisis).[21]
Cardiovascular Not administered directly.Bradycardia, hypotension (low blood pressure), and other cardiac arrhythmias.[22][23][24]
Bromide-Specific Toxicity (Bromism) A potential concern with any bromide salt if administered chronically in high doses.While theoretically possible with chronic high-dose use, bromism is not a commonly reported side effect of neostigmine bromide. Symptoms of bromism can include neuropsychiatric issues like headaches, irritability, and hallucinations.[25][26]

To mitigate the muscarinic side effects of neostigmine, it is often co-administered with an anticholinergic agent like atropine or glycopyrrolate.[17]

Conclusion for the Research Professional

The comparative study of 3-hydroxyphenyltrimethylammonium bromide and neostigmine bromide is fundamentally an exploration of a parent drug and its metabolic byproduct.

  • Neostigmine bromide is the pharmacologically active agent, a potent reversible inhibitor of acetylcholinesterase with well-defined clinical efficacy and a predictable side effect profile.

  • 3-hydroxyphenyltrimethylammonium bromide is the leaving group in the carbamoylation of AChE by neostigmine. It is not, in itself, a therapeutic agent for the conditions treated by neostigmine.

For drug development professionals, this distinction is critical. Efforts to develop new AChE inhibitors should focus on modifying the carbamate moiety or the overall structure of the parent molecule to enhance potency, selectivity, or pharmacokinetic properties. While understanding the properties of the leaving group is important for a complete mechanistic picture, the therapeutic efficacy resides with the intact neostigmine molecule and its ability to inhibit acetylcholinesterase. Future research could explore whether modifications to the leaving group could alter the rate of decarbamoylation, thereby modulating the duration of action of novel inhibitors.

References

  • myaware. Neostigmine bromide. (2023). Available from: [Link]

  • Patsnap Synapse. What is the mechanism of Neostigmine Bromide?. (2024). Available from: [Link]

  • National Center for Biotechnology Information. Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Available from: [Link]

  • Patsnap Synapse. What are the side effects of Neostigmine Bromide?. (2024). Available from: [Link]

  • Bio-protocol. Acetylcholinesterase Inhibition Assay. Available from: [Link]

  • Wikipedia. Neostigmine. Available from: [Link]

  • Mayo Clinic. Neostigmine (injection route). (2026). Available from: [Link]

  • Bentham Science. Evidence of the Efficacy of Acetylcholinesterase Inhibitors in In Vivo Studies: A Systematic Review. (2025). Available from: [Link]

  • Patsnap Synapse. What is Neostigmine Bromide used for?. (2024). Available from: [Link]

  • Biomedicus. The Side Effects of Neostigmine (Neostigmine). (2025). Available from: [Link]

  • Bentham Science. Evidence of the Efficacy of Acetylcholinesterase Inhibitors in In Vivo Studies: A Systematic Review. (2025). Available from: [Link]

  • eDrug. Neostigmine. (2016). Available from: [Link]

  • RxList. Neostigmine: Side Effects, Uses, Dosage, Interactions, Warnings. Available from: [Link]

  • PubMed. A comparative QSAR analysis of acetylcholinesterase inhibitors currently studied for the treatment of Alzheimer's disease. Available from: [Link]

  • Pediatric Oncall. Neostigmine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Available from: [Link]

  • Frontiers. New advances in clinical application of neostigmine: no longer focusing solely on increasing skeletal muscle strength. Available from: [Link]

  • National Center for Biotechnology Information. New advances in clinical application of neostigmine: no longer focusing solely on increasing skeletal muscle strength. Available from: [Link]

  • National Center for Biotechnology Information. Comparative biophysical characterization: A screening tool for acetylcholinesterase inhibitors. (2019). Available from: [Link]

  • National Center for Biotechnology Information. In vivo Evaluation of a Newly Synthesized Acetylcholinesterase Inhibitor in a Transgenic Drosophila Model of Alzheimer's Disease. (2021). Available from: [Link]

  • BioVision. Acetylcholinesterase Activity Colorimetric Assay Kit. Available from: [Link]

  • ResearchGate. Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (2022). Available from: [Link]

  • ResearchGate. Evidence of the Efficacy of Acetylcholinesterase Inhibitors in In Vivo Studies: A Systematic Review | Request PDF. Available from: [Link]

  • Frontiers. In vivo Evaluation of a Newly Synthesized Acetylcholinesterase Inhibitor in a Transgenic Drosophila Model of Alzheimer's Disease. (2021). Available from: [Link]

  • ChemBK. (3-HYDROXYPHENYL)TRIMETHYLAMMONIUM BROMIDE DIMETHYL CARBAMATE. (2024). Available from: [Link]

  • Drugs.com. TL-Hist DM Side Effects: Common, Severe, Long Term. Available from: [Link]

  • PubChem. 3-Hydroxy-N,N,N-trimethylbenzenaminium bromide. Available from: [Link]

  • Annals of Translational Medicine. Efficacy and safety of neostigmine for neuromuscular blockade reversal in patients under general anesthesia: a systematic review and meta-analysis. (2021). Available from: [Link]

  • PubChem. Ammonium, (3-hydroxy-5-methoxyphenyl)trimethyl-, bromide. Available from: [Link]

  • PubMed. Efficacy and safety of neostigmine for neuromuscular blockade reversal in patients under general anesthesia: a systematic review and meta-analysis. (2021). Available from: [Link]

  • National Center for Biotechnology Information. Discovery and mechanism of action of Thonzonium bromide from an FDA-approved drug library with potent and broad-spectrum inhibitory activity against main proteases of human coronaviruses. Available from: [Link]

  • Taylor & Francis. Bromism – Knowledge and References. Available from: [Link]

  • GulfLINK. Chapter Ten: Bromism. Available from: [Link]

  • Bentham Science. Sugammadex versus Neostigmine for Reversal of Neuromuscular Blockade in Adults and Children: A Systematic Review and Meta-analysis of Randomized Controlled Trials. (2023). Available from: [Link]

  • Trungtamthuoc.com. Neostigmine Bromide USP 2025. Available from: [Link]

  • Patsnap Synapse. What is the mechanism of Tiotropium Bromide?. (2024). Available from: [Link]

  • YouTube. Ipratropium Bromide: Mechanism of action. (2021). Available from: [Link]

  • R Discovery. What is the mechanism of action of ipratropium bromide?. Available from: [Link]

  • PubMed. The clinical application of beta-lactam antibiotic therapeutic drug monitoring in the critical care setting. (2023). Available from: [Link]

Sources

Validating Analytical Methods for 3-Hydroxyphenyltrimethylammonium Bromide Reference Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines become increasingly stringent, the analytical validation of reference standards for active pharmaceutical ingredients (APIs) and their degradation products is non-negotiable. For acetylcholinesterase inhibitors like Neostigmine, the primary hydrolytic degradation product is 3-hydroxyphenyltrimethylammonium bromide (3-HPTMA Br) , pharmacopoeially recognized as Neostigmine Impurity A[1].

Validating a reference standard for 3-HPTMA Br presents unique mechanistic challenges. As a Senior Application Scientist, I have designed this guide to objectively compare the analytical methodologies available for validating this specific quaternary ammonium compound, culminating in a self-validating experimental protocol that ensures absolute scientific integrity.

The Mechanistic Challenge of 3-HPTMA Br

Neostigmine bromide is highly susceptible to alkaline and thermal hydrolysis. During this degradation process, the dimethylcarbamate ester linkage is cleaved, yielding 3-HPTMA Br, dimethylamine, and carbon dioxide[2].

Pathway Neo Neostigmine Bromide (Active API) Hydrolysis Alkaline/Thermal Hydrolysis Neo->Hydrolysis ImpA 3-HPTMA Bromide (Impurity A) Hydrolysis->ImpA Byprod Dimethylamine + CO2 Hydrolysis->Byprod

Figure 1: Hydrolytic degradation pathway of Neostigmine Bromide yielding Impurity A.

The analytical challenge lies in the molecule's structure. According to , 3-HPTMA Br (Molecular Weight: 232.12 g/mol ) contains a permanent positive charge on its quaternary amine[3]. This extreme polarity means that traditional reversed-phase (RP) C18 chromatography will fail; the compound will elute in the void volume and exhibit severe peak tailing due to secondary electrostatic interactions with residual silanols on the silica matrix.

Comparative Analysis of Analytical Methods

To certify a batch of 3-HPTMA Br as a primary reference standard, we must establish its absolute purity, chromatographic purity, and structural identity. Relying on a single method creates a circular dependency. Below is an objective comparison of the three primary analytical methodologies used in this space.

Analytical MethodPrimary FunctionLimit of Detection (LOD)SpecificityCost / ComplexityKey Advantage & Mechanistic Fit
HPLC-UV (Ion-Pairing) Chromatographic Purity~0.05% (w/w)ModerateLowUses alkyl sulfonates to mask the quaternary amine's charge, allowing retention on C18 columns. Ideal for routine QC.
HILIC-MS/MS Structural Confirmation & Trace Impurities< 0.01% (w/w)HighHighRetains polar compounds without ion-pairing agents. Highly volatile mobile phases make it perfectly compatible with ESI-MS.
qNMR Absolute Mass Fraction (Purity)~0.5% (w/w)Very HighMediumProvides direct, absolute quantification against an internal standard without requiring a pre-existing reference standard of the analyte.

The Verdict: No single method is sufficient. Ion-pairing HPLC-UV is robust for purity but incompatible with mass spectrometry (ion-pairing agents suppress ESI ionization and permanently alter columns). Therefore, a modern validation strategy must utilize an orthogonal approach combining Hydrophilic Interaction Liquid Chromatography (HILIC) and Quantitative NMR (qNMR).

Designing a Self-Validating Protocol

To establish a certified reference standard for , we must build a self-validating system[1]. This means the protocol must independently verify the mass balance without relying on historical lots. We achieve this by cross-referencing the absolute mass fraction (via qNMR) with the chromatographic impurity profile (via HILIC-UV).

Protocol cluster_0 Orthogonal Validation System Start Candidate Reference Material (3-HPTMA Br) qNMR qNMR Analysis (Absolute Mass Fraction) Start->qNMR HPLC HILIC-UV (Chromatographic Purity) Start->HPLC LCMS LC-MS/MS (Structural Confirmation) Start->LCMS MassBalance Mass Balance & Statistical Reconciliation qNMR->MassBalance HPLC->MassBalance LCMS->MassBalance Certified Certified Reference Standard (Validated) MassBalance->Certified Meets Acceptance Criteria

Figure 2: Orthogonal self-validating workflow for certifying 3-HPTMA Br reference standards.

Step-by-Step Methodology

Step 1: qNMR Sample Preparation & Internal Standard Selection

  • Action: Weigh exactly 10.0 mg of the 3-HPTMA Br candidate and 5.0 mg of NIST-traceable Maleic Acid into a vial. Dissolve in 1.0 mL of Deuterium Oxide ( D2​O ).

  • Causality: Why Maleic acid? 3-HPTMA Br features aromatic protons (multiplet, ~7.0-7.5 ppm) and a distinct N-methyl singlet (~3.6 ppm). Maleic acid produces a sharp, isolated singlet at 6.26 ppm in D2​O . This strategic selection ensures zero spectral overlap, allowing for flawless integration. D2​O is chosen because the quaternary ammonium bromide salt is highly water-soluble, and it locks the NMR signal without masking the analyte's non-exchangeable protons.

Step 2: qNMR Acquisition

  • Action: Acquire the 1H -NMR spectrum at 400 MHz or higher. Set the relaxation delay ( D1​ ) to at least 30 seconds.

  • Causality: The relaxation delay must be greater than 5×T1​ (longitudinal relaxation time) of the slowest relaxing proton in the mixture. Failing to allow complete relaxation will result in truncated signals and artificially skewed purity calculations. Calculate the absolute purity using the integrated area ratio of the N-methyl protons (divided by 9) to the Maleic acid protons (divided by 2).

Step 3: Chromatographic Purity via HILIC-UV

  • Action: Inject the sample onto a HILIC column (e.g., bare silica or zwitterionic stationary phase). Use a mobile phase of Acetonitrile and 10 mM Ammonium Formate buffer (pH 3.0) in a 80:20 (v/v) ratio. Detect at 215 nm.

  • Causality: Because 3-HPTMA Br is a permanently charged polar molecule, a high-organic mobile phase in HILIC forces the analyte to partition into the water-enriched layer immobilized on the polar stationary phase. This provides excellent retention and sharp peak shapes without the need for MS-incompatible ion-pairing agents.

Step 4: Structural Confirmation via LC-MS/MS

  • Action: Divert the HILIC eluent into an Electrospray Ionization (ESI) source operating in positive ion mode.

  • Causality: The quaternary amine is pre-ionized in solution, making it exceptionally responsive to positive ESI. The mass spectrometer will detect the intact cation at m/z 152.1[3]. Fragmentation (MS/MS) will confirm the loss of the trimethylamine group, definitively verifying the structural identity of the reference standard.

Step 5: Mass Balance Reconciliation

  • Action: Cross-verify the qNMR absolute purity against the HILIC-UV chromatographic purity (minus water content determined by Karl Fischer titration).

  • Causality: If qNMR yields 98.5% absolute purity, and HILIC-UV shows 99.0% chromatographic purity with 0.5% water content, the system is self-validated. The reference standard is now certified for use in downstream pharmaceutical stability studies.

References
  • PubChem: 3-Hydroxy-N,N,N-trimethylbenzenaminium bromide (CID 15383). National Center for Biotechnology Information. Available at:[Link]

  • Yeh, Ming-Kung (2000): Degradation Kinetics of Neostigmine in Solution. ResearchGate. Available at:[Link]

  • Veeprho Pharmaceuticals: Neostigmine EP Impurity A (Bromide Salt) | CAS 1620-19-5. Available at:[Link]

Sources

3-hydroxyphenyltrimethylammonium bromide vs edrophonium in cholinesterase inhibition assays

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate reference inhibitor is a critical first step when designing acetylcholinesterase (AChE) inhibition assays to benchmark novel compounds. Two structurally analogous, short-acting quaternary ammonium compounds—Edrophonium and 3-hydroxyphenyltrimethylammonium (PTMA) bromide —offer unique advantages for probing the AChE active center.

While Edrophonium is a widely recognized clinical agent used in diagnostics[1], PTMA is primarily known as the active des-carbamyl metabolite of neostigmine[2]. This guide provides an objective, data-driven comparison of their performance, structural causality, and the self-validating experimental protocols required to evaluate them.

Mechanistic Profiling & Structural Causality

To understand the assay performance of these two compounds, we must first examine the causality of their binding kinetics. Unlike carbamate inhibitors (e.g., neostigmine or pyridostigmine) that form a labile covalent bond with the catalytic serine (Ser203) of AChE, both Edrophonium and PTMA act via non-covalent, rapid, and fully reversible interactions[3].

PTMA lacks the carbamate moiety of its parent drug, neostigmine. Consequently, it cannot carbamylate the enzyme. Instead, the positively charged quaternary ammonium head of both PTMA and Edrophonium is drawn electrostatically to the Peripheral Anionic Site (PAS) and the choline-binding pocket of AChE. Here, they engage in strong cation-π interactions with aromatic residues (specifically Trp86 and Tyr337). The primary structural divergence is the alkyl substitution on the amine: Edrophonium possesses an ethyl group, whereas PTMA features a trimethyl configuration. This slight difference in steric bulk and lipophilicity subtly influences their residence time within the catalytic gorge.

Mechanism AChE Acetylcholinesterase (AChE) Catalytic Gorge Edrophonium Edrophonium (Ethyl-dimethylammonium) PAS Peripheral Anionic Site (PAS) (Trp86, Tyr337) Edrophonium->PAS Cation-π Binding PTMA 3-Hydroxyphenyltrimethylammonium (Trimethylammonium) PTMA->PAS Cation-π Binding CAS Catalytic Active Site (CAS) (Ser203, His447, Glu327) CAS->AChE PAS->AChE PAS->CAS Steric Blockade of ACh Entry

Mechanistic binding of Edrophonium and PTMA to the AChE Peripheral Anionic Site.

Quantitative Performance Metrics

To objectively compare these compounds, we evaluate their in vitro inhibitory potency. Edrophonium typically exhibits an IC50 in the range of 0.05 to 0.2 µM, depending heavily on the enzyme source (e.g., human erythrocytes vs. calf forebrain) and assay conditions[1][4].

PTMA demonstrates highly comparable pharmacological activity. In vivo and in vitro studies indicate that neostigmine has an IC50 of approximately 6.9 nM, and its metabolite, PTMA, is roughly 6.1-fold less potent[2]. Extrapolating this relative potency places PTMA's IC50 in the low nanomolar to sub-micromolar range (~42 nM), making its binding affinity nearly identical to that of Edrophonium.

ParameterEdrophonium Chloride3-Hydroxyphenyltrimethylammonium (PTMA) Bromide
Chemical Structure Ethyl(3-hydroxyphenyl)dimethylammonium3-Hydroxyphenyltrimethylammonium
Mechanism of Action Reversible, competitive inhibitorReversible, competitive inhibitor
Primary Binding Site Peripheral Anionic Site (PAS)Peripheral Anionic Site (PAS)
AChE IC50 (In vitro) ~0.05 – 0.2 µM[1]~0.042 µM (estimated via relative potency)[2]
In vivo Potency Short-acting, rapid onset~6.1-fold less potent than Neostigmine[2]
Metabolic Role Parent compoundPrimary active metabolite of Neostigmine

Self-Validating Experimental Protocol: AChE Inhibition Assay

To accurately determine the IC50 of these reversible inhibitors, the modified Ellman's assay is the gold standard. The reliability of this assay hinges on controlling spontaneous substrate hydrolysis and ensuring thermodynamic equilibrium.

Causality of the Assay Design

The assay utilizes acetylthiocholine (ATCh) as a synthetic substrate. AChE hydrolyzes ATCh to produce thiocholine. The free sulfhydryl group of thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield the 5-thio-2-nitrobenzoate anion, which absorbs strongly at 412 nm. Because Edrophonium and PTMA are competitive, reversible inhibitors, pre-incubation is mandatory . If the substrate is added simultaneously with the inhibitor, the highly concentrated substrate will outcompete the inhibitor for the active site before equilibrium is reached, artificially inflating the apparent IC50.

Workflow S1 1. Reagent Prep (AChE, ATCh, DTNB) S2 2. Pre-incubation (Enzyme + Inhibitor) 10 mins @ 25°C S1->S2 S3 3. Reaction Initiation (Add ATCh & DTNB) S2->S3 S4 4. Kinetic Readout (Absorbance @ 412 nm) S3->S4 S5 5. IC50 Calculation (Non-linear Regression) S4->S5

Step-by-step Ellman's assay workflow for determining AChE inhibitor IC50 values.

Step-by-Step Methodology
  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Scientific Rationale: The pH is critical; DTNB reactivity and AChE stability plummet outside the 7.5–8.0 range.

  • Reagent Formulation:

    • AChE (e.g., from electric eel or human erythrocytes) diluted to 0.1 U/mL.

    • DTNB dissolved in buffer to a final concentration of 0.3 mM.

    • ATCh iodide dissolved in deionized water to 0.5 mM.

    • Serial dilutions of Edrophonium and PTMA (ranging from 0.1 nM to 10 µM).

  • Pre-incubation (The Equilibrium Phase): In a 96-well microplate, combine 140 µL of buffer, 20 µL of AChE solution, and 20 µL of the inhibitor. Incubate at 25°C for exactly 10 minutes.

  • Self-Validation Controls:

    • Blank (Negative Control): Buffer + DTNB + ATCh (No enzyme). Scientific Rationale: ATCh undergoes spontaneous non-enzymatic hydrolysis. This background noise must be quantified and subtracted from all other wells to prevent false-positive activity readings.

    • 100% Activity Control: Buffer + AChE + DTNB + ATCh + Vehicle (No inhibitor).

  • Reaction Initiation: Add 10 µL of DTNB and 10 µL of ATCh to all wells to start the reaction.

  • Kinetic Readout: Immediately place the plate in a microplate reader. Monitor absorbance at 412 nm continuously for 5–10 minutes, calculating the initial velocity ( V0​ ) from the linear portion of the progress curve.

  • Data Analysis: Calculate percent inhibition relative to the 100% activity control. Plot % Inhibition vs. Log[Inhibitor] and fit the data to a 4-parameter logistic (4PL) non-linear regression model to determine the exact IC50.

Conclusion

Both Edrophonium and 3-hydroxyphenyltrimethylammonium bromide serve as excellent, highly predictable reversible inhibitors for AChE assays. While Edrophonium remains the standard for clinical diagnostics and baseline in vitro benchmarking, PTMA provides a crucial mechanistic control when studying carbamate-based drugs like neostigmine. By utilizing PTMA, researchers can isolate the electrostatic binding affinity of the molecular scaffold from the covalent carbamylation step, allowing for highly precise structure-activity relationship mapping.

References

  • NDA 204078 Pharmacology/Toxicology Review (Neostigmine and HPTMA Data) U.S. Food and Drug Administration (FDA) URL:[Link]

  • The relationship between the pharmacokinetics, cholinesterase inhibition and facilitation of twitch tension of the quaternary ammonium anticholinesterase drugs, neostigmine, pyridostigmine, edrophonium and 3-hydroxyphenyltrimethylammonium PubMed (British Journal of Pharmacology, 1979) URL:[Link]

Sources

Cross-Validation of 3-Hydroxyphenyltrimethylammonium Bromide In Vivo Pharmacokinetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating neuromuscular blockade reversal agents, establishing a rigorous, self-validating framework for pharmacokinetic (PK) and pharmacodynamic (PD) modeling is critical. 3-Hydroxyphenyltrimethylammonium bromide (3-OH PTMA or HPTMA) is a quaternary ammonium compound and the primary active metabolite of the widely used acetylcholinesterase (AChE) inhibitor, neostigmine[1].

This guide provides an objective, data-driven cross-validation of 3-OH PTMA against its parent drug (neostigmine) and structural alternatives (pyridostigmine and edrophonium). By analyzing in vivo experimental workflows, metabolic pathways, and quantitative PK/PD parameters, researchers can accurately model the true contribution of this metabolite to prolonged neuromuscular antagonism.

Comparative Pharmacokinetics & Pharmacodynamics

To isolate the efficacy of 3-OH PTMA, we must compare its in vivo performance against alternative AChE inhibitors. While neostigmine acts as a potent, long-acting reversal agent, its biotransformation yields 3-OH PTMA, which possesses its own distinct pharmacological activity[1].

In vivo cross-validation studies utilizing canine models demonstrate that 3-OH PTMA is approximately 6.1-fold less potent than neostigmine[1]. When comparing equipotent doses, the onset of action (time to peak antagonism) and the duration of action for 3-OH PTMA closely mirror those of edrophonium—characterized by a rapid onset and short duration—rather than the slower, sustained profile of neostigmine or pyridostigmine[2].

Table 1: In Vivo PK/PD Parameters for Neuromuscular Blockade Antagonism

Data derived from continuous pancuronium-infusion canine models.

CompoundED50 (µg/kg)Onset ProfileDuration ProfilePrimary Elimination Route
Neostigmine 6.5SlowLongHepatic Biotransformation / Renal
3-OH PTMA 40.0FastShortRenal (Free & Glucuronide)
Pyridostigmine 52.0SlowLongRenal
Edrophonium 69.0FastShortRenal

Scientific Insight: The rapid distribution and elimination half-lives of 3-OH PTMA dictate that less than 10% of a neostigmine dose is recovered as 3-OH PTMA in vivo[2]. Consequently, despite its intrinsic AChE inhibitory activity, 3-OH PTMA does not significantly contribute to the sustained antagonism of neuromuscular blockade observed with neostigmine administration[2].

In Vivo Experimental Workflow for PK Model Cross-Validation

To accurately capture the rapid distribution (alpha phase) and elimination (beta/gamma phases) of quaternary ammonium compounds, a highly controlled in vivo environment is required. The following protocol outlines a self-validating system designed to fit a 3-compartment pharmacokinetic model.

Causality of Experimental Design
  • Pancuronium Infusion: Maintaining a constant 90% depression of the anterior tibialis muscle twitch tension provides a stable, steady-state baseline[2]. Any subsequent increase in twitch force is directly and exclusively proportional to the AChE inhibitor's antagonistic effect.

  • 3-Compartment Modeling: Quaternary ammoniums exhibit complex tissue distribution kinetics. A 3-compartment model is mathematically necessary to resolve the rapid initial plasma clearance from the slower peripheral tissue equilibration[2].

Step-by-Step Methodology
  • Subject Preparation & Anesthesia: Induce anesthesia in the animal model (e.g., canine) using sodium pentobarbital and maintain mechanical ventilation to ensure cardiovascular and respiratory stability[2].

  • Neuromuscular Isolation: Isolate the tendon of the anterior tibialis muscle and attach it to a force-displacement transducer to monitor isometric twitch tension.

  • Baseline Blockade Induction: Administer an intravenous (IV) infusion of pancuronium. Titrate the infusion rate until a constant 90% depression of baseline twitch tension is achieved and stabilized[2].

  • Test Article Administration: Inject a single IV bolus of the test compound (e.g., 3-OH PTMA at 40 µg/kg, or neostigmine at 6.5 µg/kg) while strictly maintaining the pancuronium infusion[2].

  • Longitudinal Sampling: Collect venous blood, urine, and bile at precise intervals (e.g., 2, 5, 10, 15, 30, 60, 120, and 240 minutes post-injection)[2].

  • Bioanalytical Quantification: Extract the compounds from biological matrices and quantify concentrations using validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) techniques[2].

  • Data Analysis: Fit the resulting serum concentration-time data to a 3-compartment pharmacokinetic model to calculate Total Plasma Clearance (Cl), Volume of Distribution at steady state (Vdss), and elimination half-lives[2].

PKPDWorkflow A Anesthesia & Ventilation B Pancuronium Infusion A->B Baseline Setup C 90% Twitch Depression B->C Titration D IV Bolus: 3-OH PTMA C->D Steady State E Longitudinal Sampling D->E PK/PD Capture F 3-Compartment PK Modeling E->F LC-MS/MS Data

Step-by-step in vivo experimental workflow for PK/PD cross-validation.

Metabolic Pathways and Elimination Kinetics

Understanding the biotransformation of 3-OH PTMA is essential for interpreting its clearance rates. Neostigmine undergoes rapid hepatic microsomal hydrolysis to form 3-OH PTMA[1].

Once formed, 3-OH PTMA is subject to Phase II metabolism. In vitro studies using rat liver microsomes supplemented with UDP-glucuronic acid confirm that 3-OH PTMA undergoes direct glucuronidation—a notable reaction for a quaternary ammonium compound[3].

In vivo excretion studies using Carbon-14 labeled 3-OH PTMA reveal a distinct temporal elimination profile. During the first hour post-administration, approximately 20% of the dose is excreted in the urine as free (unchanged) 3-OH PTMA[4]. Subsequently, the rate of glucuronide conjugate excretion surpasses that of the free drug. Over a 24-hour period, up to 76.8% of the total dose is recovered in the urine, predominantly as the inactive glucuronide conjugate[4]. Biliary excretion remains negligible, accounting for less than 1% of the eliminated dose[2].

MetabolicPathway Neo Neostigmine (Parent Prodrug) PTMA 3-OH PTMA (Active Metabolite) Neo->PTMA Hepatic Microsomal Hydrolysis Gluc 3-OH PTMA Glucuronide (Inactive Conjugate) PTMA->Gluc UDP-Glucuronosyltransferase (UGT) Urine Renal Excretion (Urine) PTMA->Urine Free Form (~20%) Gluc->Urine Conjugated Form (>70%)

In vivo metabolic pathway of Neostigmine to 3-OH PTMA and its subsequent renal elimination.

Conclusion

Cross-validation of 3-hydroxyphenyltrimethylammonium bromide against alternative AChE inhibitors reveals that while it is a pharmacologically active metabolite, its rapid glucuronidation and renal clearance prevent it from acting as a primary driver of prolonged neuromuscular blockade reversal. By utilizing rigorous 3-compartment PK modeling and steady-state pancuronium-infusion assays, researchers can confidently isolate the transient, edrophonium-like profile of 3-OH PTMA from the sustained efficacy of its parent compound, neostigmine.

Sources

A Comprehensive Guide to the Validation of 3-Hydroxyphenyltrimethylammonium Bromide as a Biomarker for Neostigmine Metabolism

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 3-hydroxyphenyltrimethylammonium bromide (3-HPTB) as a specific biomarker for neostigmine metabolism. It is designed to offer a robust framework for its validation, comparing it with alternative biomarkers and providing detailed experimental protocols grounded in scientific integrity.

Introduction: The Critical Need for Neostigmine Monitoring

Neostigmine, a reversible cholinesterase inhibitor, is a cornerstone in the management of myasthenia gravis and for reversing the effects of non-depolarizing neuromuscular blocking agents post-surgery.[1][2] Its therapeutic window is narrow, and patient response can be variable. Overdosing can lead to a cholinergic crisis, while underdosing may result in a myasthenic crisis, both of which are life-threatening conditions.[3] This underscores the critical need for precise and reliable monitoring of neostigmine's in vivo behavior.

Direct measurement of neostigmine in plasma is challenging due to its rapid hydrolysis by cholinesterases and metabolism by hepatic microsomal enzymes.[1][2][3][4] Therefore, identifying and validating a stable and specific biomarker that accurately reflects the parent drug's metabolism is paramount for optimizing patient safety and therapeutic efficacy.

Neostigmine Metabolism and the Emergence of 3-HPTB

Neostigmine is primarily eliminated through two pathways: hydrolysis by cholinesterases and metabolism by liver enzymes.[1] A key metabolite formed is 3-hydroxyphenyltrimethylammonium (3-HPTA), which is then excreted in the urine.[4][5] In analytical settings, this metabolite is often handled as its bromide salt, 3-hydroxyphenyltrimethylammonium bromide (3-HPTB).[6][7]

dot

Neostigmine_Metabolism Neostigmine Neostigmine Metabolism Metabolism Neostigmine->Metabolism Cholinesterase Hydrolysis by Cholinesterase Metabolism->Cholinesterase Primary Pathway Hepatic_Enzymes Metabolism by Hepatic Microsomal Enzymes Metabolism->Hepatic_Enzymes Primary Pathway Metabolites Metabolites Cholinesterase->Metabolites Hepatic_Enzymes->Metabolites HPTA 3-Hydroxyphenyl- trimethylammonium (3-HPTA) Metabolites->HPTA Key Metabolite Excretion Renal Excretion HPTA->Excretion Urine Urine Excretion->Urine

Caption: Metabolic pathway of Neostigmine.

The rationale for validating 3-HPTB as a biomarker lies in its direct and proportional relationship to the metabolic degradation of neostigmine. Its quantification in biological matrices can provide a reliable surrogate measure of neostigmine exposure and metabolic clearance.

Comparative Analysis: 3-HPTB vs. Alternative Biomarkers

While direct quantification of neostigmine is an option, it presents significant analytical challenges. The comparison below highlights the advantages of using 3-HPTB as a biomarker.

Biomarker Advantages Disadvantages Analytical Methods
Neostigmine (Parent Drug) Direct measure of active drug concentration.Rapid in vivo and ex vivo degradation, leading to underestimation of exposure.[1][4]LC-MS/MS, HPLC.[8][9]
3-Hydroxyphenyltrimethylammonium (3-HPTA/3-HPTB) More stable than the parent drug. Directly reflects metabolic clearance.[5] Good correlation with neostigmine dose.Requires sensitive analytical methods for detection in plasma due to rapid renal clearance.LC-MS/MS, HPLC, Capillary Electrophoresis.[10]
Other Unidentified Metabolites May provide a more complete picture of neostigmine's metabolic fate.Their chemical identity and relationship to neostigmine dose are not well established.[5]Requires advanced metabolomic approaches for identification and quantification.

The superior stability and direct correlation with neostigmine metabolism make 3-HPTB a more robust and reliable biomarker for routine clinical monitoring and in drug development settings.

Validation of 3-HPTB as a Biomarker: A Step-by-Step Protocol

The validation of any biomarker must adhere to stringent guidelines set forth by regulatory bodies like the FDA and EMA to ensure the data is reliable and reproducible.[11][12][13][14] The following protocol outlines a comprehensive approach to validate an analytical method for the quantification of 3-HPTB in human plasma.

dot

Biomarker_Validation_Workflow cluster_PreValidation Pre-Validation cluster_Validation Core Validation Parameters cluster_PostValidation Post-Validation Method_Development Method Development & Optimization Specificity Specificity & Selectivity Method_Development->Specificity Reference_Standard Reference Standard Characterization Accuracy Accuracy Reference_Standard->Accuracy Specificity->Accuracy Precision Precision (Intra- & Inter-day) Accuracy->Precision Linearity Linearity & Range Precision->Linearity LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) LOD_LOQ->Stability Sample_Analysis Clinical Sample Analysis Stability->Sample_Analysis Data_Interpretation Data Interpretation & Correlation Sample_Analysis->Data_Interpretation

Caption: Biomarker validation workflow.

Experimental Protocol: Quantification of 3-HPTB in Human Plasma using LC-MS/MS

This protocol is designed to provide a framework. Specific parameters will need to be optimized based on the instrumentation and reagents available.

Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of 3-HPTB in human plasma.

Materials:

  • 3-Hydroxyphenyltrimethylammonium bromide (3-HPTB) reference standard

  • Stable isotope-labeled internal standard (e.g., d9-3-HPTB)

  • Human plasma (drug-free)

  • Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) - LC-MS grade

  • Water (deionized, 18 MΩ·cm)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Methodology:

  • Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs):

    • Prepare a 1 mg/mL stock solution of 3-HPTB and the internal standard (IS) in methanol.

    • Serially dilute the 3-HPTB stock solution to prepare working solutions for calibration standards (e.g., 1-1000 ng/mL).

    • Prepare separate working solutions for low, medium, and high concentration QCs.

    • Spike drug-free human plasma with the working solutions to create calibration standards and QCs.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the IS working solution.

    • Vortex briefly.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • LC Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS/MS Detection: Operate in positive ESI mode. Optimize the precursor-to-product ion transitions for both 3-HPTB and the IS using multiple reaction monitoring (MRM).

Validation Parameters and Acceptance Criteria:

Parameter Objective Acceptance Criteria (based on FDA/EMA guidelines)
Specificity/Selectivity Ensure no interference from endogenous plasma components.Response of interfering peaks should be <20% of the LLOQ for the analyte and <5% for the IS.
Linearity Establish the relationship between concentration and response.Correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision Determine the closeness of measured values to the true value and the degree of scatter.For QCs, the mean concentration should be within ±15% of the nominal value (±20% for LLOQ). The precision (%CV) should not exceed 15% (20% for LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Signal-to-noise ratio > 10; accuracy and precision within ±20%.
Stability Assess the stability of the analyte under various conditions.Mean concentration of stability samples should be within ±15% of the nominal concentration.

Conclusion: The Future of Neostigmine Monitoring

The validation of 3-hydroxyphenyltrimethylammonium bromide as a biomarker for neostigmine metabolism represents a significant step forward in personalized medicine. Its inherent stability and direct correlation with the parent drug's metabolic pathway offer a reliable and practical solution for therapeutic drug monitoring and clinical research. The detailed validation protocol provided in this guide serves as a robust starting point for laboratories aiming to implement this important assay. By adopting a scientifically rigorous approach to biomarker validation, researchers and clinicians can enhance patient safety and optimize the therapeutic management of neostigmine.

References

  • Goodman & Gilman's The Pharmacological Basis of Therapeutics. 6th ed. New York: Macmillan Publishing Co., Inc. 1980., p. 108.
  • Neostigmine - StatPearls - NCBI Bookshelf - NIH. (2025, January 19). Retrieved from [Link]

  • Neostigmine Methylsulfate Injection: Package Insert / Prescribing Info / MOA - Drugs.com. Retrieved from [Link]

  • Somani, S. M., Chan, K., Dehghan, A., & Calvey, T. N. (1980). Kinetics and metabolism of intramuscular neostigmine in myasthenia gravis. Clinical pharmacology and therapeutics, 28(1), 64–68. [Link]

  • Nordic Bioscience. (n.d.). Regulatory Services and Biomarker Validation. Retrieved from [Link]

  • Chan, K., & Calvey, T. N. (1977). A quantitative gas-liquid chromatographic method for the determination of neostigmine and pyridostigmine in human plasma. Journal of chromatography, 139(1), 203–206. [Link]

  • Parab, M., Shirsat, V. A., Kodgule, Y. M., & Kodgule, M. (2021). A RP-HPLC Method for the Analysis of Neostigmine Methylsulfate and Process-Related Impurities, Forced Degradation Studies, in the Injection Formulation. International journal of analytical chemistry, 2021, 5570173. [Link]

  • Parab, M., Shirsat, V. A., & Kodgule, M. (2021). A RP-HPLC Method for the Analysis of Neostigmine Methylsulfate and Process-Related Impurities, Forced Degradation Studies, in the Injection Formulation. Semantic Scholar. Retrieved from [Link]

  • Parab, M., Shirsat, V. A., Kodgule, Y. M., & Kodgule, M. (2021). A RP-HPLC Method for the Analysis of Neostigmine Methylsulfate and Process-Related Impurities, Forced Degradation Studies, in the Injection Formulation. International journal of analytical chemistry, 2021, 5570173. [Link]

  • Carlsson, A. (n.d.). DESIGN OF BIOMARKER VALIDATION FOR INTENDED USE IN DRUG DEVELOPMENT. Bioanalysis Zone. Retrieved from [Link]

  • Islam, R., et al. (2012). Recommendations on biomarker bioanalytical method validation by GCC. Bioanalysis, 4(13), 1547-1559.
  • El-Gindy, A., El-Yazby, F., Maher, M. M., & Shabana, A. (2014). Statistical treatment of data obtained for the determination of neostigmine bromide applying the standard addition method. ResearchGate. Retrieved from [Link]

  • van der Veen, P. H., et al. (2021). Biomarker Qualification at the European Medicines Agency: A Review of Biomarker Qualification Procedures From 2008 to 2020. Clinical Pharmacology & Therapeutics, 110(3), 753-762.
  • U.S. Food and Drug Administration. (2024, February 9). Biomarker Guidances and Reference Materials. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxy-N,N,N-trimethylbenzenaminium bromide. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 3-HYDROXY-N,N,N-TRIMETHYLBENZENAMINIUM BROMIDE. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxy-N,N,N-trimethylpropan-1-aminium bromide. Retrieved from [Link]

  • van der Schrier, R., et al. (2022). Pharmacological Probes to Validate Biomarkers for Analgesic Drug Development. Pharmaceuticals, 15(8), 934.
  • Raj, A. S., & Kumar, S. A. (2022). Synthesis, Characterization, Antimicrobial Activity, and Applications of Trimethylphenylammonium Bromide. Oriental Journal of Chemistry, 38(3), 643-650.
  • Sist, P., Passamonti, S., & Tramer, F. (2025). New analytical methods for the validation of biomarkers in translational and precision medicine. DSpace Cris Angular.
  • Marquet, A., & Jacques, J. (1962). Phenyltrimethylammonium Tribromide. Organic Syntheses, 42, 80.
  • NorthEast BioLab. (n.d.). List of Biomarker Assay. Retrieved from [Link]

  • BiomarkerKB. (n.d.). Biomarker Details for AO7643-1. Retrieved from [Link]

  • ARL Bio Pharma. (n.d.). Analytical Method Validation: Neostigmine Methylsulfate. Retrieved from [Link]

Sources

Comparative toxicity assessment of 3-hydroxyphenyltrimethylammonium bromide against standard anticholinesterases

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Toxicity and Pharmacodynamic Assessment of 3-Hydroxyphenyltrimethylammonium Bromide Against Standard Anticholinesterases

Structural Causality and Mechanism of Toxicity

3-hydroxyphenyltrimethylammonium bromide (HPTMA) is the primary active metabolite of neostigmine, a widely utilized reversal agent for non-depolarizing neuromuscular blockade[1]. Understanding the toxicity of HPTMA is critical for drug development professionals, as the accumulation of this active metabolite can precipitate delayed cholinergic toxicity, particularly in patients with impaired renal clearance.

Mechanistic Divergence from Parent Compounds Neostigmine contains a dimethylcarbamate moiety that forms a labile, covalent ester bond at the active site of acetylcholinesterase (AChE), rendering it a pseudo-irreversible (carbamylating) inhibitor[1]. In contrast, upon hydrolysis of neostigmine, the resulting HPTMA molecule lacks this carbamate group[1]. Consequently, HPTMA acts as a purely competitive, reversible inhibitor that binds to the anionic subsite of AChE via its quaternary ammonium head[2].

Structurally, HPTMA is a close analog of edrophonium (ethyl(3-hydroxyphenyl)dimethylammonium), differing only by a single methyl-for-ethyl substitution[3]. This structural homology dictates its rapid-onset, competitive inhibition profile. Furthermore, because HPTMA is a permanently charged quaternary amine, it exhibits poor lipid solubility and cannot penetrate the blood-brain barrier (BBB). Its toxicity is therefore strictly peripheral, manifesting as a cholinergic crisis: muscarinic hyperactivation (bradycardia, bronchospasm) and direct nicotinic overstimulation (muscle fasciculations, depolarizing block)[4].

AChE_Mechanism AChE Acetylcholinesterase (AChE) Active Site Neo Neostigmine (Carbamate Ester) AChE->Neo Binds HPTMA HPTMA (Quaternary Amine) AChE->HPTMA Binds Carb_Enz Carbamylated Enzyme (Pseudo-Irreversible) Neo->Carb_Enz Covalent Modification Comp_Block Competitive Blockade (Reversible) HPTMA->Comp_Block Ionic/Hydrogen Bonds Tox_Neo Prolonged Peripheral Cholinergic Toxicity Carb_Enz->Tox_Neo ACh Accumulation Tox_HPTMA Transient Peripheral Nicotinic/Muscarinic Toxicity Comp_Block->Tox_HPTMA ACh Accumulation

Mechanistic divergence of AChE inhibition between Neostigmine and HPTMA.

Quantitative Comparative Toxicity Profile

To objectively benchmark HPTMA, we compare its pharmacodynamic parameters against standard anticholinesterases. In vivo studies demonstrate that HPTMA is approximately 6.1-fold less potent than neostigmine at antagonizing pancuronium-induced neuromuscular blockade (ED50 of 40 mcg/kg vs. 6.5 mcg/kg)[1].

CompoundPrimary Mechanism of AChE InhibitionAChE IC50 (nM)In Vivo ED50 (Neuromuscular Reversal)BBB PermeabilityPrimary Toxicity Manifestation
Neostigmine Carbamylating (Pseudo-irreversible)~6.9[1]6.5 mcg/kg[1]Low (Quaternary)Peripheral Cholinergic Crisis
HPTMA Competitive (Reversible)~42.0*40.0 mcg/kg[1]Low (Quaternary)Peripheral Cholinergic Crisis
Edrophonium Competitive (Reversible)~31 - 200[5]~500 mcg/kgLow (Quaternary)Transient Bradycardia / Fasciculations
Physostigmine Carbamylating (Pseudo-irreversible)~27.9[6]N/A (Central Acting)High (Tertiary)Central Seizures / Respiratory Depression

*Estimated based on the 6.1-fold reduction in in vivo potency relative to neostigmine[1].

Despite its lower potency, HPTMA's accumulation—particularly in patients with renal impairment, as quaternary amines rely on renal clearance—can precipitate delayed peripheral toxicity[7].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls to mitigate optical artifacts and isolate peripheral toxicity from central nervous system confounding variables.

Exp_Workflow Prep Prepare Recombinant human AChE Incubate Incubate with Inhibitors (0.1-1000 nM) Prep->Incubate Substrate Add ATCh + DTNB (Ellman's Reagent) Incubate->Substrate Measure Measure Absorbance at 412 nm Substrate->Measure Analyze Calculate IC50 via Non-linear Regression Measure->Analyze Tox In Vivo Toxicity: Rat Tibialis Anterior Analyze->Tox Dose Translation

Self-validating experimental workflow for in vitro and in vivo toxicity assessment.

Protocol A: In Vitro AChE Inhibition Kinetics (Modified Ellman’s Assay) Causality: The standard Ellman's assay relies on the reaction of thiocholine with DTNB to produce a yellow chromophore. However, at high concentrations of aromatic inhibitors, the inner filter effect (IFE) can artificially distort absorbance readings, leading to inaccurate IC50 calculations[8]. This protocol incorporates an IFE correction step.

  • Enzyme Preparation: Dilute recombinant human AChE in 0.1 M phosphate buffer (pH 8.0) containing 0.1% BSA to stabilize the enzyme.

  • Inhibitor Incubation: Prepare serial dilutions of HPTMA, Neostigmine, and Physostigmine (0.1 nM to 1000 nM). Incubate 50 µL of the enzyme with 50 µL of the inhibitor for 15 minutes at 25°C to allow steady-state binding[5].

  • Substrate Addition: Add 100 µL of a reaction mixture containing 0.5 mM acetylthiocholine (ATCh) and 0.3 mM DTNB[5].

  • Kinetic Measurement & IFE Correction: Measure absorbance continuously at 412 nm for 5 minutes. Simultaneously measure fluorescence/absorbance at the excitation/emission wavelengths of the inhibitor to calculate the IFE correction factor[8].

  • Data Synthesis: Plot the corrected initial velocities against the log of inhibitor concentration. Determine the IC50 using a four-parameter non-linear regression model.

Protocol B: In Vivo Neuromuscular Toxicity Assessment (Rat Tibialis Anterior Model) Causality: In vitro IC50 does not fully capture the toxicity of quaternary amines, as compounds like HPTMA also act as direct agonists at the nicotinic acetylcholine receptor (nAChR)[4]. This in vivo model isolates peripheral neuromuscular toxicity by monitoring muscle twitch tension.

  • Subject Preparation: Anesthetize adult male Wistar rats using sodium pentobarbital. Mechanically ventilate via a tracheostomy to prevent hypoxia-induced bradycardia, isolating the direct cholinergic effects.

  • Neuromuscular Monitoring: Isolate the sciatic nerve and the tibialis anterior muscle. Apply supramaximal electrical stimulation (0.1 Hz, 0.2 ms duration) to the sciatic nerve and record baseline isometric twitch tension.

  • Blockade Induction: Infuse pancuronium intravenously to achieve a steady-state 90% depression of twitch tension[7].

  • Toxicity & Reversal Evaluation: Administer a single IV bolus of HPTMA (10–100 mcg/kg). Monitor the reversal of twitch tension (efficacy) alongside signs of cholinergic toxicity (fasciculations, excessive salivation, and bradycardia via ECG).

  • Validation: The protocol validates itself by comparing the therapeutic index: the ratio of the dose causing 100% twitch recovery to the dose inducing sustained bradycardia.

References

  • Title: 204078Orig1s000 - accessdata.fda.gov (FDA Pharmacology Review of Neostigmine) Source: fda.gov URL: [Link]

  • Title: Homo- and hetero-bivalent edrophonium-like ammonium salts as highly potent, dual binding site AChE inhibitors Source: nih.gov URL: [Link]

  • Title: Drugs acting on Autonomic Nervous System Source: basu.org.in URL: [Link]

  • Title: 7b. Cholinergic System and Drugs Source: studfile.net URL: [Link]

  • Title: The long-acting cholinesterase inhibitor heptyl-physostigmine attenuates the scopolamine-induced learning impairment of rats in a 14-unit T-maze Source: nih.gov URL: [Link]

  • Title: Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect Source: researchgate.net URL: [Link]

  • Title: Determination of pyridostigmine bromide and its metabolites in biological samples Source: researchgate.net URL: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Hydroxyphenyltrimethylammonium Bromide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed, procedural framework for the safe handling and disposal of 3-Hydroxyphenyltrimethylammonium bromide. Designed for researchers, scientists, and drug development professionals, the following protocols are grounded in established laboratory safety principles and regulatory standards. Our objective is to empower laboratory personnel with the knowledge to manage this chemical waste stream responsibly, ensuring both personal safety and environmental compliance. While specific data for this exact compound is not universally published, its chemical structure as a quaternary ammonium salt informs a conservative approach, treating it as a hazardous substance.

Hazard Profile & Immediate Safety Precautions

Understanding the potential hazards is the first step in safe chemical management. Based on data from structurally analogous compounds, such as Edrophonium and other trimethylammonium halides, 3-Hydroxyphenyltrimethylammonium bromide should be handled with care.[1][2][3][4]

Hazard Summary
Hazard ClassificationDescriptionRationale & Key Precaution
Skin & Eye Damage Expected to be a skin irritant and cause serious eye damage.[1][4]Direct contact can cause burns. Always use appropriate personal protective equipment (PPE).
Respiratory Irritation Inhalation of dust may cause respiratory irritation.[3][5]Handle in a well-ventilated area or chemical fume hood to minimize dust generation.
Acute Toxicity May be harmful or toxic if swallowed, inhaled, or in contact with skin.[2][3]Avoid all personal contact and ingestion. Wash hands thoroughly after handling.
Aquatic Hazard Quaternary ammonium compounds can be toxic to aquatic life with long-lasting effects.[6][7]Prevent release into the environment. Do not dispose of down the drain.[2][8]
Mandatory Personal Protective Equipment (PPE)

Proper PPE is non-negotiable when handling this compound for disposal. The causality behind each selection is to create a complete barrier against potential exposure routes.

  • Eye and Face Protection: Wear chemical safety goggles and a full-face shield.[1][6] This combination protects against splashes and airborne dust particles.

  • Hand Protection: Use chemical-impermeable gloves, such as nitrile rubber.[1][6] Inspect gloves for any tears or holes before use.

  • Body Protection: A lab coat or chemically resistant protective clothing is required to prevent skin contact.[1]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH/MSHA-approved particulate dust filter respirator must be used.[1][6] All handling of the solid form should ideally occur within a chemical fume hood.[9]

Core Disposal Principle: Segregation and Waste Classification

The foundational principle of safe chemical waste management is strict segregation.[10][11] Mixing incompatible chemicals can lead to violent reactions, fires, or the release of toxic gases.[12]

  • Classification: 3-Hydroxyphenyltrimethylammonium bromide must be treated as hazardous chemical waste .[13]

  • Segregation: This waste stream should be collected in its own designated container. Do not mix it with other chemical wastes such as flammable solvents, strong acids, or bases unless their compatibility has been explicitly verified.[12]

Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for collecting and storing 3-Hydroxyphenyltrimethylammonium bromide waste prior to its final disposal by qualified personnel.

Step 1: Containerization

The integrity of the waste container is critical to prevent leaks and exposure.

  • Select an Appropriate Container: The container must be made of a material compatible with the chemical. The original product container is often the best choice.[13] If unavailable, use a clearly marked, sealable, and robust container (e.g., a high-density polyethylene (HDPE) bottle).

  • Ensure Good Condition: The container must be in good condition, free from leaks, cracks, or external residue.[13]

  • Secure the Lid: The container must have a tight-fitting, screw-on lid to prevent spills and the release of vapors.[11]

Step 2: Labeling

Proper labeling is a regulatory requirement and essential for safety.[10][11]

  • Affix a Hazardous Waste Tag: Obtain a hazardous waste tag from your institution's Environmental Health & Safety (EHS) department.

  • Complete the Label: Clearly write the following information:

    • The words "HAZARDOUS WASTE ".[14]

    • Full Chemical Name: "3-Hydroxyphenyltrimethylammonium bromide".

    • Constituents and Percentages: If it's a mixed waste, list all components.[14]

    • Hazard Information: Indicate the primary hazards (e.g., "Corrosive," "Toxic").

Step 3: Waste Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) pending pickup.

  • Location: Store the sealed waste container in a designated, secure area that is well-ventilated and away from heat sources or direct sunlight.[10]

  • Secondary Containment: Place the container within a secondary containment tray or bin to capture any potential leaks.[11][14]

  • Closure: Keep the waste container closed at all times except when adding waste.[11][14]

Step 4: Arranging for Final Disposal

Laboratory personnel are responsible for proper collection and storage; final disposal must be handled by professionals.

  • Contact EHS: Once the container is full or has been stored for the maximum allowable time per institutional and local regulations, contact your EHS office to schedule a waste pickup.[13]

  • Licensed Disposal: The waste will be transported and disposed of by a licensed hazardous waste management company in accordance with all local, regional, and national regulations.[6][10][15] Under no circumstances should this chemical waste be disposed of in the regular trash or poured down the drain.[8][10]

Spill and Emergency Procedures

In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.

  • Minor Spills (Solid):

    • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.[6][14]

    • Don PPE: Wear the full PPE as described in Section 1.

    • Cleanup: Use dry cleanup procedures to avoid generating dust.[6] Carefully sweep or scoop the material using non-sparking tools and place it into a designated, labeled container for hazardous waste.[14][16]

    • Decontaminate: Clean the spill area thoroughly.

    • Dispose: All cleanup materials (gloves, wipes, etc.) must be disposed of as hazardous waste.[14]

  • Major Spills:

    • Evacuate: Immediately evacuate all personnel from the affected area.[6]

    • Alert: Notify your institution's EHS or emergency response team immediately.

    • Secure the Area: Close doors to the affected area and prevent re-entry.

    • Do Not Attempt Cleanup: Allow trained emergency responders to handle the cleanup.[17]

Disposal of Empty Containers

An "empty" container that held a hazardous chemical is not regular trash and must be managed properly. The safest, most conservative approach is to triple-rinse.[13]

  • Rinse: Rinse the empty container with a suitable solvent (e.g., water) three times.

  • Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous chemical waste.[13]

  • Deface Label: Completely remove or deface the original chemical label on the container.[13]

  • Final Disposal: Once triple-rinsed and the label is defaced, the container can typically be disposed of in the regular trash or recycling, pending institutional policy.[13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 3-Hydroxyphenyltrimethylammonium bromide.

DisposalWorkflow cluster_prep Phase 1: Preparation & Assessment cluster_collection Phase 2: Waste Collection & Storage cluster_disposal Phase 3: Final Disposition cluster_spill Contingency: Spill Response start Identify Waste Chemical (3-Hydroxyphenyltrimethylammonium bromide) consult Consult Hazard Profile & Immediate Safety Precautions start->consult ppe Don Mandatory PPE (Goggles, Gloves, Lab Coat) consult->ppe container Select & Label Hazardous Waste Container ppe->container transfer Carefully Transfer Waste (Avoid Dust Generation) container->transfer store Seal Container & Place in Secondary Containment in SAA transfer->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Disposal by Licensed Waste Contractor contact_ehs->disposal spill_node Spill Occurs spill_cleanup Follow Spill & Emergency Procedures (Section 4) spill_node->spill_cleanup spill_waste Collect Spill Residue & Cleanup Materials as Hazardous Waste spill_cleanup->spill_waste spill_waste->container

Caption: Workflow for the safe disposal of 3-Hydroxyphenyltrimethylammonium bromide.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • A Lab's Guide to Safe and Compliant Medical Waste Disposal. Today's Clinical Lab. [Link]

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA). [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • (3-HYDROXYPHENYL)TRIMETHYLAMMONIUM BROMIDE DIMETHYL CARBAMATE - Risk and Safety. ChemBK. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Safety Data Sheet: Hexadecyltrimethylammonium bromide. Chemos GmbH & Co.KG. [Link]

Sources

Personal protective equipment for handling 3-Hydroxyphenyltrimethylammonium bromide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my objective is to transition laboratory safety from a rigid compliance checklist into a mechanistic understanding of risk. When handling 3-Hydroxyphenyltrimethylammonium bromide (CAS: 1620-19-5), also known as Neostigmine Bromide Impurity A[1],[2], you are not merely handling a generic laboratory powder—you are managing a targeted neurotoxin.

This guide provides the foundational causality, self-validating operational protocols, and disposal plans required to handle this compound with uncompromising scientific integrity.

Chemical Identity & Mechanistic Risk

3-Hydroxyphenyltrimethylammonium bromide is a quaternary ammonium compound and a metabolite/impurity of the drug neostigmine[3],[2]. It acts as a competitive inhibitor of the acetylcholinesterase (AChE) enzyme[3]. While its activity is weaker than its parent compound, accidental exposure can trigger a severe cholinergic crisis. Symptoms of acute toxicity include nausea, excessive sweating, salivation, miosis (pupil constriction), bradycardia, and potentially fatal respiratory difficulty[3].

To safely handle this chemical, we must first understand its physicochemical properties.

Table 1: Quantitative Physicochemical & Toxicity Data

Parameter Value Operational Causality
CAS Number 1620-19-5 Unique identifier for Neostigmine Bromide Impurity A[1].
Molecular Weight 232.12 g/mol Fine crystalline powder; poses a high risk of aerosolization if disturbed[4],[1].
Topological Polar Surface Area 20.2 Ų Highly polar; ensures rapid dissolution and absorption in aqueous physiological environments (e.g., mucous membranes)[4],[1].
Hydrogen Bond Acceptors 2 Facilitates strong, competitive binding to the AChE active site[1].

| Thermal Decomposition | Emits Br⁻, NH₃, NOₓ | Requires strict avoidance of heat sources to prevent the release of highly toxic, corrosive gases[5]. |

Mechanistic Pathway of Toxicity

Understanding the biological target dictates our safety response. The diagram below illustrates how exposure leads to synaptic acetylcholine accumulation.

Mechanism ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Normal Hydrolysis Accumulation Synaptic ACh Accumulation AChE->Accumulation Pathway Blocked Inhibitor 3-Hydroxyphenyltrimethylammonium Bromide Inhibitor->AChE Competitive Inhibition Toxicity Cholinergic Crisis (Toxicity) Accumulation->Toxicity Receptor Hyperactivation

Caption: Mechanism of Cholinergic Toxicity via AChE Inhibition.

Personal Protective Equipment (PPE) Matrix

Standard lab attire is insufficient. Every piece of PPE must be selected based on the specific transport mechanisms of quaternary amines.

Table 2: Evidence-Based PPE Requirements

PPE Category Specification Causality (Why this is required)
Respiratory NIOSH N100/P100 Respirator or PAPR Prevents inhalation of aerosolized crystalline powder, which bypasses first-pass metabolism and rapidly enters the bloodstream[3].
Dermal (Hands) Double Nitrile Gloves (Outer >0.11mm) Quaternary amines can be transported across the skin barrier via carrier solvents. Double gloving provides a sacrificial layer.
Dermal (Body) Tyvek Suit or Chemical-Resistant Coat Prevents powder accumulation on personal clothing, eliminating secondary exposure risks outside the laboratory.

| Ocular | Chemical Safety Goggles | Mucous membranes in the eyes provide a rapid absorption route for highly water-soluble toxic salts. |

Step-by-Step Operational Methodology

The following protocol for preparing a 10 mM stock solution is designed as a self-validating system , ensuring that errors are caught before they escalate into exposure events.

Workflow PPE 1. Don PPE (N100, Double Gloves) Weigh 2. Weigh in Powder Isolator PPE->Weigh Dissolve 3. Dissolve in Closed System Weigh->Dissolve Decon 4. Surface Decon (10% Bleach) Dissolve->Decon Waste 5. Hazardous Waste Disposal Decon->Waste

Caption: Step-by-step operational workflow for handling highly toxic powders.

Protocol: Preparation of a 10 mM Stock Solution
  • Pre-Operational Setup:

    • Verify the powder weighing isolator or fume hood has a face velocity of 80-100 fpm.

    • Causality: Proper airflow guarantees that any aerosolized micro-particulates are pulled away from the operator's breathing zone.

    • Ensure the pharmacological antidote (Atropine sulfate) is immediately available in the laboratory's emergency medical kit[5].

  • Micro-Weighing Protocol:

    • Tare an anti-static weigh boat on an analytical balance inside the isolator.

    • Using a static-free micro-spatula, carefully transfer the 3-Hydroxyphenyltrimethylammonium bromide powder.

    • Causality: Anti-static tools prevent the fine crystalline powder from repelling off surfaces and aerosolizing.

  • Solvent Addition and Dissolution:

    • Add the target volume of HPLC-grade water directly to the weigh boat, or transfer the powder to a volumetric flask using a closed-funnel system. Cap the vial immediately.

    • Self-Validation Step: Inspect the solution against a light and dark background. Because the compound is highly water-soluble[5], a completely clear solution validates full dissolution. Any cloudiness indicates undissolved micro-particulates, which pose a risk of localized concentration spikes.

  • Post-Procedure Decontamination:

    • Wipe down all spatulas, weigh boats, and surfaces with 10% Sodium Hypochlorite (bleach), followed by a 70% ethanol rinse.

Spill Response & Disposal Plan

If a dry powder spill occurs, do not sweep or brush the material, as this will generate a highly toxic dust cloud.

  • Isolation: Immediately evacuate personnel from the immediate vicinity and allow the fume hood/HVAC system to clear any initial aerosols.

  • Containment: Don maximum PPE (PAPR, double gloves, Tyvek suit). Gently cover the spilled powder with absorbent laboratory pads.

  • Chemical Neutralization: Slowly pour 10% Sodium Hypochlorite over the absorbent pads.

    • Causality: The oxidative power of hypochlorite disrupts the phenolic ring of the compound, altering its structural conformation and neutralizing its specific binding affinity to the AChE enzyme before disposal.

  • Collection: Allow 30 minutes of contact time. Collect the saturated pads and place them into a sealable, rigid hazardous waste container.

  • Disposal: Label the container explicitly as "Toxic - Cholinergic Agent / Halogenated Waste" and route it to your Environmental Health and Safety (EHS) department for high-temperature incineration. Do not mix with general organic waste.

References

  • 3-Hydroxy-N,N,N-trimethylbenzenaminium bromide | C9H14BrNO | CID 15383. PubChem, National Institutes of Health.[Link]

  • Cholinergic Agents: Pharmaceutical Chemistry 2. Scribd.[Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。